molecular formula C27H31ClN2O2 B8058261 N-Benzylquinidinium chloride

N-Benzylquinidinium chloride

Número de catálogo: B8058261
Peso molecular: 451.0 g/mol
Clave InChI: JYDIJFKNXHPWBJ-FBBRVDCYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzylquinidinium chloride is a useful research compound. Its molecular formula is C27H31ClN2O2 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(S)-[(2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26+,27-,29?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIJFKNXHPWBJ-FBBRVDCYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)CC5=CC=CC=C5)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67174-25-8, 77481-82-4
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzylquinidinium chloride, a quaternary ammonium (B1175870) salt derived from the Cinchona alkaloid, quinidine (B1679956). This compound is of significant interest in the fields of organic synthesis and drug development, primarily for its application as a chiral phase-transfer catalyst. This document details the synthetic protocol, purification methods, and in-depth characterization using various analytical techniques.

Introduction

This compound is a derivative of quinidine, a natural alkaloid renowned for its stereospecific properties. The quaternization of the quinuclidine (B89598) nitrogen atom with a benzyl (B1604629) group enhances its utility as a phase-transfer catalyst, facilitating asymmetric synthesis with high enantioselectivity. Understanding the precise synthesis and thorough characterization of this compound is paramount for its effective application in research and development.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically the quaternization of the tertiary amine in the quinidine molecule with benzyl chloride.

Synthesis Pathway

The reaction proceeds via the attack of the lone pair of electrons on the quinuclidine nitrogen of quinidine on the benzylic carbon of benzyl chloride, displacing the chloride ion.

Synthesis_Pathway Quinidine Quinidine Reaction Quaternization Quinidine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of tertiary amines.

Materials:

  • Quinidine (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Toluene (or other suitable solvent like acetonitrile)

  • Diethyl ether (for precipitation/washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinidine in toluene.

  • While stirring the solution at room temperature, add benzyl chloride dropwise to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature with continuous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • The product, this compound, will precipitate out of the solution. If necessary, add diethyl ether to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified this compound under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₇H₃₁ClN₂O₂[1]
Molecular Weight 451.01 g/mol [1]
Appearance White to yellow crystalline powder[1]
Melting Point 178 °C[1]
CAS Number 77481-82-4[1]
Spectroscopic Analysis

The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compound. The spectrum should show signals corresponding to the protons of the quinidine framework and the newly introduced benzyl group.

Expected Chemical Shifts (in CDCl₃):

  • Aromatic Protons (Quinoline & Benzyl): ~7.0 - 8.5 ppm

  • Vinyl Protons: ~5.0 - 6.0 ppm

  • Benzylic Protons (-CH₂-Ph): ~4.5 - 5.5 ppm

  • Aliphatic Protons (Quinuclidine): ~1.5 - 4.0 ppm

  • Methoxy Protons (-OCH₃): ~3.9 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted
7.0 - 8.5m11HAromatic H (Quinoline and Benzyl rings)
5.0 - 6.0m3HVinyl H (-CH=CH₂)
4.5 - 5.5m2HBenzylic H (-CH₂-Ph)
1.5 - 4.0m~12HAliphatic H (Quinuclidine ring)
~3.9s3HMethoxy H (-OCH₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • Aromatic & Vinyl Carbons: ~100 - 160 ppm

  • Benzylic Carbon (-CH₂-Ph): ~60 - 70 ppm

  • Aliphatic Carbons (Quinuclidine): ~20 - 60 ppm

  • Methoxy Carbon (-OCH₃): ~55 ppm

Chemical Shift (ppm)Assignment
Predicted
100 - 160Aromatic and Vinyl C
60 - 70Benzylic C (-CH₂-Ph)
20 - 60Aliphatic C (Quinuclidine ring)
~55Methoxy C (-OCH₃)

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Workflow for FT-IR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample This compound Grind Grind to fine powder Sample->Grind KBr KBr KBr->Grind Press Press into pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Record Background Acquire Acquire Spectrum Background->Acquire Process Process Data Acquire->Process Spectrum FT-IR Spectrum Process->Spectrum Characterization_Logic Synthesis Synthesized Product HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR FTIR FT-IR Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure (this compound) HNMR->Structure Proton Environment CNMR->Structure Carbon Skeleton FTIR->Structure Functional Groups MS->Structure Molecular Weight Purity Purity Assessment Structure->Purity

References

Solubility of N-Benzylquinidinium Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride is a prominent chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine.[1] Its efficacy in asymmetric synthesis is critically dependent on its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information based on general principles of solubility for quaternary ammonium (B1175870) salts and related compounds. It also furnishes a detailed experimental protocol for determining solubility and a logical workflow for solvent selection to aid researchers in optimizing their experimental conditions.

Physicochemical Properties of this compound

This compound is a white to yellow crystalline powder.[1][2] It is a salt, composed of a large, chiral organic cation (N-benzylquinidinium) and a chloride anion. This structure dictates its solubility behavior, suggesting a preference for polar solvents capable of solvating the charged species.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 77481-82-4[1][2][3]
Molecular Formula C₂₇H₃₁ClN₂O₂[2][3]
Appearance White to yellow crystalline powder[1][2]
Melting Point 178 °C[1]
Water Content ≤ 5.0 %[1][2]
Hygroscopicity Not hygroscopic[1]

Expected Solubility in Organic Solvents

The solubility of a salt in an organic solvent is governed by the principle of "like dissolves like." As a quaternary ammonium salt, this compound's solubility is a function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant. While specific quantitative data is scarce, a qualitative assessment of its expected solubility can be inferred.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, WaterHighThese solvents can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents.
Less Polar Solvents Dichloromethane, ChloroformLow to ModerateThese solvents have lower dielectric constants but can still engage in dipole-dipole interactions. Solubility is expected to be lower than in highly polar solvents.
Nonpolar Solvents Toluene, Hexane, Diethyl EtherVery Low to InsolubleThese solvents lack the polarity to effectively solvate the ionic compound, leading to poor solubility.

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a standardized experimental protocol is essential. The following is a generalized procedure based on the equilibrium solubility method, commonly known as the shake-flask method.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, based on solubility considerations.

Solvent Selection Workflow for this compound A Define Reaction Requirements (Polarity of Reactants, Temperature) B Consult Predicted Solubility Table A->B C Select Candidate Solvents (High to Moderate Predicted Solubility) B->C D Perform Qualitative Solubility Test (Small Scale) C->D E Soluble? D->E F Perform Quantitative Solubility Determination (Shake-Flask Method) E->F Yes H Re-evaluate Solvent Choice (Consider Solvent Mixtures or Different Class) E->H No G Select Optimal Solvent Based on Quantitative Data and Reaction Compatibility F->G H->C

Caption: A logical workflow for selecting a suitable solvent.

Conclusion

References

Chiral Induction Model for N-Benzylquinidinium Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, has emerged as a powerful and versatile chiral phase-transfer catalyst in asymmetric synthesis. Its ability to effectively induce chirality in a wide array of chemical transformations has made it an invaluable tool for the synthesis of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chiral induction model of this compound, detailed experimental protocols for its application, and a summary of its performance in various asymmetric reactions.

The Chiral Induction Model

The enantioselectivity of reactions catalyzed by this compound is rationalized by a well-accepted chiral induction model, which emphasizes the crucial role of the catalyst's three-dimensional structure and non-covalent interactions with the substrate. This model, often referred to as the "Corey-Lygo-O'Donnell" model for cinchona alkaloid-based phase-transfer catalysts, posits that the catalyst adopts a specific conformation to create a well-defined chiral environment around the reactive center.

Key Features of the Chiral Induction Model:

  • Conformational Rigidity: The quinidine (B1679956) framework provides a rigid scaffold, which, upon N-benzylation, restricts the conformational freedom of the molecule. This leads to a preferred conformation where the benzyl (B1604629) group and the quinoline (B57606) ring effectively shield two of the four quadrants around the positively charged quaternary nitrogen.

  • Steric Shielding and Open Quadrant: The bulky benzyl and quinoline moieties create significant steric hindrance, blocking the approach of the prochiral substrate from two sides. This leaves one quadrant relatively open for the substrate to bind and another partially accessible. The stereochemical outcome of the reaction is dictated by the preferential approach of the electrophile to the less hindered face of the nucleophile, which is oriented by its interaction with the catalyst.

  • Non-Covalent Interactions: The formation of a tight ion pair between the positively charged quinidinium cation and the enolate anion of the substrate is stabilized by a combination of non-covalent interactions:

    • π-π Stacking: Interaction between the aromatic quinoline ring of the catalyst and an aromatic ring of the substrate (if present) helps to orient the substrate.

    • Hydrogen Bonding: The hydroxyl group at the C9 position of the quinidine scaffold can act as a hydrogen bond donor, further anchoring the substrate in a specific orientation.

    • Steric Repulsion: The methoxy (B1213986) group on the quinoline ring and the vinyl group on the quinuclidine (B89598) ring contribute to the overall steric environment, directing the approach of the electrophile.

This combination of attractive and repulsive interactions within the catalyst-substrate complex creates a highly ordered transition state, leading to the preferential formation of one enantiomer over the other.

Diagram of the Chiral Induction Model

Chiral_Induction_Model Chiral Induction Model for this compound Catalyst Quaternary Nitrogen (+) Enolate Enolate Anion (-) Catalyst->Enolate Ion Pairing Quinoline Quinoline Ring Quinoline->Enolate π-π Stacking Substituent2 R2 Quinoline->Substituent2 Benzyl Benzyl Group Substituent1 R1 Benzyl->Substituent1 C9_OH C9-OH Group C9_OH->Enolate Methoxy Methoxy Group PiStacking π-π Stacking HBonding Hydrogen Bonding StericHindrance Steric Hindrance

Caption: A schematic representation of the key interactions in the chiral induction model.

Quantitative Data Summary

The performance of this compound as a chiral phase-transfer catalyst has been documented in numerous studies. The following tables summarize the quantitative data for key asymmetric reactions.

Table 1: Asymmetric Alkylation of Glycine (B1666218) Imines

EntryElectrophile (R-X)SolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1Benzyl bromideToluene (B28343)50% KOH069599
2Allyl bromideToluene50% KOH089298
3Ethyl bromideTolueneCsOH·H₂O-40248596
4n-Propyl bromideTolueneCsOH·H₂O-40248295

Table 2: Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1Chalcone (B49325)Diethyl malonateTolueneK₂CO₃25129892
2Nitro-styrene2-Phenyl-1,3-indandioneCH₂Cl₂K₂CO₃0249095
3Methyl vinyl ketoneDiethyl malonateTolueneK₂CO₃25188889
4CyclohexenoneDiethyl acetamidomalonateCH₂Cl₂Cs₂CO₃-20488597

Table 3: Asymmetric Epoxidation of α,β-Unsaturated Ketones

EntrySubstrateOxidantSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1Chalcone30% H₂O₂Toluene50% NaOH049299
24-Chlorochalcone30% H₂O₂Toluene50% NaOH069598
3CyclohexenoneCumene hydroperoxideTolueneK₂CO₃25128594
41-Indanone30% H₂O₂CH₂Cl₂50% NaOH088896

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in asymmetric synthesis. Below are representative protocols for key reactions.

Protocol 1: Asymmetric Alkylation of a Glycine Imine

This protocol describes the enantioselective synthesis of an α-amino acid precursor.

  • Reaction Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with the glycine imine substrate (1.0 mmol), this compound (0.1 mmol, 10 mol%), and toluene (10 mL).

  • Reagent Addition: The mixture is cooled to 0 °C in an ice bath. A 50% aqueous solution of potassium hydroxide (B78521) (5.0 mL) is added, followed by the dropwise addition of the alkylating agent (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition to a Chalcone

This protocol details the enantioselective conjugate addition of a malonate to a chalcone.

  • Reaction Setup: To a 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added chalcone (0.5 mmol), diethyl malonate (0.6 mmol), this compound (0.05 mmol, 10 mol%), and toluene (5 mL).

  • Base Addition: Anhydrous potassium carbonate (1.0 mmol) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) for the specified time, with reaction progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (5 mL). The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the Michael adduct.

  • Chiral Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Asymmetric Epoxidation of a Chalcone

This protocol outlines the enantioselective epoxidation of an α,β-unsaturated ketone.

  • Reaction Setup: In a 50 mL flask, chalcone (1.0 mmol) and this compound (0.1 mmol, 10 mol%) are dissolved in toluene (10 mL).

  • Reagent Addition: The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (2.0 mmol) is added, followed by a 50% aqueous solution of sodium hydroxide (0.5 mL).

  • Reaction Conditions: The biphasic mixture is stirred vigorously at 0 °C until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The layers are separated, and the aqueous phase is extracted with toluene (2 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified by flash chromatography.

  • Chiral Analysis: The enantiomeric purity of the epoxide is determined by chiral HPLC.

Mandatory Visualizations

General Workflow for Asymmetric Phase-Transfer Catalysis

PTC_Workflow cluster_organic Organic Phase Base Inorganic Base (e.g., KOH, K2CO3) Anion Nucleophile Anion (Nu-) Base->Anion Deprotonation Catalyst_Cycle N-Benzylquinidinium Chloride (Q+Cl-) Anion->Catalyst_Cycle Anion Exchange Substrate Prochiral Substrate (S-H) Product Chiral Product (S-E) Substrate->Product Reaction with Electrophile Electrophile Electrophile (E-X) Product->Catalyst_Cycle Catalyst Regeneration (Q+X-) Catalyst_Cycle->Substrate Phase Transfer of Q+Nu-

Caption: A generalized workflow for asymmetric phase-transfer catalysis.

Logical Relationship of Chiral Induction Factors

Chiral_Induction_Factors Chiral_Catalyst This compound Conformation Defined 3D Conformation Chiral_Catalyst->Conformation Non_Covalent_Interactions Non-Covalent Interactions Chiral_Catalyst->Non_Covalent_Interactions Steric_Shielding Steric Shielding (Benzyl & Quinoline) Conformation->Steric_Shielding Open_Quadrant Accessible Reaction Face Conformation->Open_Quadrant Transition_State Ordered Transition State Steric_Shielding->Transition_State Open_Quadrant->Transition_State Ion_Pair Tight Ion Pair Formation Non_Covalent_Interactions->Ion_Pair Pi_Stacking π-π Stacking Non_Covalent_Interactions->Pi_Stacking H_Bonding Hydrogen Bonding (C9-OH) Non_Covalent_Interactions->H_Bonding Ion_Pair->Transition_State Enantioselectivity High Enantioselectivity Transition_State->Enantioselectivity

Caption: Factors contributing to high enantioselectivity.

Conclusion and Future Outlook

This compound has proven to be a robust and highly effective chiral phase-transfer catalyst for a multitude of asymmetric transformations. The well-understood chiral induction model, based on a combination of steric shielding and specific non-covalent interactions, provides a rational basis for its broad applicability and high enantioselectivity. The detailed experimental protocols provided herein serve as a practical guide for researchers in academic and industrial settings.

Future research in this area will likely focus on the development of next-generation catalysts with enhanced activity and selectivity, the expansion of the substrate scope to include more challenging transformations, and the application of these methodologies to the synthesis of complex, high-value molecules in drug discovery and development. The continued interplay between experimental and computational studies will undoubtedly lead to a deeper understanding of the catalytic mechanism and pave the way for the design of even more efficient and selective chiral catalysts.

The Evolution of Asymmetric Phase-Transfer Catalysis: A Technical Guide to Cinchona Alkaloid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical synthesis, has led to the exploration of numerous catalytic systems. Among these, chiral phase-transfer catalysis (PTC) has emerged as a powerful and practical methodology, lauded for its operational simplicity, mild reaction conditions, and scalability. At the heart of this field lies a remarkable class of organocatalysts derived from the natural world: cinchona alkaloids. This technical guide provides an in-depth exploration of the history, discovery, and application of cinchona alkaloid phase-transfer catalysts, offering detailed experimental protocols and a quantitative comparison of their performance.

A Historical Perspective: From Natural Alkaloids to rationally Designed Catalysts

The journey of cinchona alkaloids from their historical use as antimalarial agents to their current status as sophisticated chiral catalysts is a testament to the power of chemical modification and mechanistic understanding.[1][2][3][4] The pioneering work in asymmetric phase-transfer catalysis using these alkaloids was initiated in the late 1970s and early 1980s, with early examples demonstrating the potential for enantioselective transformations, albeit with modest success.[5]

A significant breakthrough came in 1984, marking the first successful application of cinchona alkaloid-derived ammonium (B1175870) salts as phase-transfer catalysts.[6] This foundational work set the stage for the development of successive "generations" of catalysts, each designed to improve enantioselectivity and expand the scope of applicable reactions.

The timeline below illustrates the key milestones in the development of these influential catalysts.

G cluster_0 Early Developments cluster_1 First Generation Catalysts cluster_2 Second Generation Catalysts cluster_3 Third Generation Catalysts cluster_4 Fourth Generation & Beyond 1984 First successful application of Cinchona alkaloid-derived ammonium salts in PTC 1989 O'Donnell reports asymmetric alkylation of glycine imines using N-benzylcinchonidinium salts 1984->1989 Initial Success 1994 O'Donnell introduces N-alkyl O-alkyl cinchona alkaloid salts 1989->1994 Improved Design 1997_Corey Corey develops N-anthracenylmethyl cinchona catalysts with enhanced rigidity 1994->1997_Corey Rational Design 1997_Lygo Lygo independently reports similar N-anthracenylmethyl catalysts 1994->1997_Lygo Convergent Evolution 2001 Park and Jew introduce highly efficient dimeric cinchona alkaloid catalysts 1997_Corey->2001 Enhanced Performance 1999 Maruoka develops C2-symmetric spiro ammonium salt catalysts 1997_Corey->1999 Alternative Scaffolds 1997_Lygo->2001 G reagents Cinchonidine 9-Chloromethylanthracene Toluene reaction Reflux, 24h reagents->reaction workup Cool to 30°C Add Diethyl Ether Filter and Dry reaction->workup product N-(9-Anthracenylmethyl)cinchonidinium Chloride workup->product G reagents N-(9-Anthracenylmethyl)cinchonidinium Chloride Allyl Bromide 50% aq. KOH Dichloromethane reaction Stir vigorously, 4h reagents->reaction workup Dilute with Water Separate Phases Wash Organic Phase with NaBr(aq) Dry and Precipitate with Ether reaction->workup product O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide workup->product G reactants N-(Diphenylmethylene)glycine tert-Butyl Ester Alkyl Halide Cinchona PTC (1-10 mol%) reaction Stirring reactants->reaction conditions Biphasic System (e.g., Toluene/aq. Base) Base (e.g., KOH, CsOH) -20°C to room temperature conditions->reaction workup Quench Reaction Extract with Organic Solvent Purify by Chromatography reaction->workup product Enantioenriched α-Amino Acid Precursor workup->product

References

A Technical Guide to N-Benzylquinidinium Chloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylquinidinium chloride (BQC), a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is a cornerstone catalyst in the field of asymmetric phase-transfer catalysis (PTC). Its rigid, chiral framework provides an exceptional chiral environment, enabling high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide offers an in-depth review of the core applications of BQC, presenting quantitative data, detailed experimental methodologies for key transformations, and mechanistic visualizations to facilitate its practical application in research and development.

Introduction to Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] The catalyst, a salt such as this compound, possesses both hydrophilic (the charged ammonium ion) and lipophilic (the organic quinidine (B1679956) and benzyl (B1604629) groups) properties.[1] This dual nature allows it to transport an aqueous-soluble reactant (e.g., a hydroxide (B78521) or hydroperoxide anion) into the organic phase where the substrate resides, thereby enabling the reaction to proceed.[2] In asymmetric PTC, the catalyst is chiral, creating a diastereomeric, chiral ion pair with the transported anion. This chiral complex then interacts with the substrate, directing the reaction to occur preferentially on one enantiotopic face, resulting in an enantioenriched product.

G General Principle of Asymmetric Phase-Transfer Catalysis AqueousPhase Aqueous Phase (contains Nucleophile, Nu⁻ M⁺) Catalyst Chiral Catalyst Q⁺ Cl⁻ (e.g., BQC) AqueousPhase->Catalyst OrganicPhase Organic Phase (contains Substrate, R-X) ChiralIonPair Chiral Ion Pair {Q⁺ Nu⁻}org OrganicPhase->ChiralIonPair Catalyst->ChiralIonPair Ion Exchange at Interface Byproduct M⁺ Cl⁻ Product Enantioenriched Product R-Nu ChiralIonPair->Product Asymmetric Reaction Product->Catalyst Catalyst Regeneration

Caption: General workflow of asymmetric phase-transfer catalysis.

Core Application: Asymmetric Alkylation of Glycine (B1666218) Imines

A paramount application of this compound is the asymmetric alkylation of glycine imine Schiff bases, a robust method for synthesizing non-proteinogenic α-amino acids. The catalyst facilitates the formation of a chiral ion pair with the glycine enolate, which then undergoes alkylation with high facial selectivity.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound (BQC) or its derivatives under various conditions.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

Entry Alkylating Agent (R-X) Base Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 Benzyl bromide 50% aq. KOH Toluene (B28343) 20 1.5 95 91
2 Allyl bromide 50% aq. KOH Toluene 0 6 94 89
3 Ethyl iodide CsOH·H₂O CH₂Cl₂ -60 24 85 98
4 n-Propyl bromide 50% aq. NaOH CH₂Cl₂/Toluene 25 12 78 88

| 5 | 4-Methoxybenzyl bromide | 25% aq. KOH | Toluene | 0 | 4 | 96 | 92 |

Detailed Experimental Protocol: Asymmetric Benzylation

This protocol details the synthesis of (R)-2-(benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol, 295 mg)

  • This compound (BQC) (0.1 mmol, 45 mg)

  • Benzyl bromide (1.2 mmol, 142 µL)

  • Toluene (10 mL)

  • 50% (w/w) aqueous potassium hydroxide (5 mL)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.1 mmol).

  • Add toluene (10 mL) and stir at room temperature (20 °C) until all solids are dissolved.

  • Add the 50% aqueous KOH solution (5 mL).

  • Add benzyl bromide (1.2 mmol) to the biphasic mixture.

  • Stir the mixture vigorously at 20 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, stop the stirring and separate the organic layer.

  • Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the product as a white solid.

G Catalytic Cycle for Glycine Imine Alkylation Catalyst BQC (Q⁺ Cl⁻) ChiralIonPair Chiral Ion Pair {Q⁺ [Enolate]⁻}org Catalyst->ChiralIonPair GlycineImine Glycine Imine Enolate Potassium Enolate K⁺ [Enolate]⁻ GlycineImine->Enolate Deprotonation at interface Base KOH (aq) Enolate->ChiralIonPair Ion Exchange ProductComplex Product-Catalyst Complex ChiralIonPair->ProductComplex Asymmetric Alkylation (Shielded Face Attack) AlkylHalide R-X (e.g., BnBr) AlkylHalide->ChiralIonPair ProductComplex->Catalyst Regeneration Product Alkylated Product ProductComplex->Product Release

Caption: Catalytic cycle for asymmetric alkylation of glycine imine.

Core Application: Asymmetric Michael Addition

This compound effectively catalyzes the asymmetric conjugate addition (Michael addition) of soft nucleophiles, such as malonates, to α,β-unsaturated ketones like chalcones. The catalyst forms a chiral ion pair with the nucleophile's enolate, which then adds to the Michael acceptor with high stereocontrol.

Quantitative Data Summary

The following table presents data for the BQC-catalyzed Michael addition of diethyl malonate to various chalcones.

Table 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcones

Entry Chalcone (B49325) Substituent (Ar) Base Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 Phenyl K₂CO₃ Toluene 25 24 92 85
2 4-Chlorophenyl Cs₂CO₃ CH₂Cl₂ 0 12 95 90
3 4-Methoxyphenyl 50% aq. NaOH Toluene 25 18 88 82
4 2-Naphthyl K₂CO₃ Toluene 25 36 90 88

| 5 | 2-Thienyl | Cs₂CO₃ | CH₂Cl₂ | 0 | 20 | 85 | 86 |

Detailed Experimental Protocol: Michael Addition to Chalcone

Materials:

  • Chalcone (1.0 mmol, 208 mg)

  • Diethyl malonate (1.5 mmol, 227 µL)

  • This compound (BQC) (0.05 mmol, 22.5 mg)

  • Anhydrous potassium carbonate (K₂CO₃), powdered (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add chalcone (1.0 mmol), this compound (0.05 mmol), and powdered potassium carbonate (2.0 mmol).

  • Add toluene (10 mL) followed by diethyl malonate (1.5 mmol).

  • Stir the resulting suspension vigorously at room temperature (25 °C) for 24 hours.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • Upon completion, filter the reaction mixture through a short pad of celite to remove the inorganic base.

  • Rinse the filter pad with a small amount of toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Michael adduct.

G Workflow for Asymmetric Michael Addition cluster_reactants Reactant Mixing (Solid-Liquid PTC) cluster_reaction Reaction cluster_workup Workup & Purification Chalcone Chalcone Stirring Vigorous Stirring at 25 °C for 24h Chalcone->Stirring Catalyst BQC Catalyst->Stirring Base K₂CO₃ (solid) Base->Stirring Solvent Toluene Solvent->Stirring Donor Diethyl Malonate Donor->Stirring Filtration Filter through Celite Stirring->Filtration Reaction Completion Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Enantioenriched Michael Adduct Purification->Product

Caption: Experimental workflow for a solid-liquid PTC Michael addition.

Core Application: Asymmetric Epoxidation of Enones

This compound is a highly effective catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones. In this reaction, the catalyst transports the hydroperoxide anion (from an oxidant like H₂O₂) into the organic phase, where it adds to the enone in a conjugate fashion, followed by intramolecular ring closure to form the chiral epoxide.

Quantitative Data Summary

The following table shows results for the asymmetric epoxidation of chalcone using BQC under biphasic conditions.

Table 3: Asymmetric Epoxidation of Chalcone

Entry Oxidant Base Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 30% aq. H₂O₂ 10% aq. NaOH Toluene 0 12 85 92
2 t-BuOOH 20% aq. KOH CH₂Cl₂ 25 24 78 88
3 NaOCl 1 M NaOH Toluene -10 8 90 95
4 Urea-H₂O₂ complex K₂CO₃ Dichloromethane 20 18 82 90

| 5 | 30% aq. H₂O₂ | 5% aq. LiOH | Toluene | 0 | 10 | 91 | 94 |

Detailed Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

  • Chalcone (1.0 mmol, 208 mg)

  • This compound (BQC) (0.1 mmol, 45 mg)

  • Toluene (10 mL)

  • 10% (w/v) aqueous sodium hydroxide (5 mL)

  • 30% (w/w) aqueous hydrogen peroxide (2.0 mmol, 227 µL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL flask, dissolve chalcone (1.0 mmol) and this compound (0.1 mmol) in toluene (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the 10% aqueous NaOH solution (5 mL) and begin vigorous stirring to create an emulsion.

  • Slowly add the 30% aqueous hydrogen peroxide solution (2.0 mmol) dropwise over 5 minutes.

  • Continue to stir the reaction vigorously at 0 °C for 12 hours.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the chiral epoxide.

G Catalytic Cycle for Asymmetric Epoxidation Catalyst BQC (Q⁺ Cl⁻) ChiralOxidant Chiral Ion Pair {Q⁺ ⁻OOH}org Catalyst->ChiralOxidant Hydroperoxide H₂O₂ ActiveOxidant Sodium Hydroperoxide Na⁺ ⁻OOH Hydroperoxide->ActiveOxidant Deprotonation Base NaOH (aq) ActiveOxidant->ChiralOxidant Ion Exchange EnolateIntermediate Chiral Enolate Intermediate ChiralOxidant->EnolateIntermediate Conjugate Addition Enone Chalcone Enone->EnolateIntermediate Product Chiral Epoxide EnolateIntermediate->Product Intramolecular Ring Closure Product->Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric epoxidation of an enone.

Conclusion

This compound is an exceptionally versatile and reliable catalyst for asymmetric phase-transfer catalysis. Its application in the stereoselective alkylation of glycine imines, Michael additions, and epoxidation of enones highlights its significance in modern organic synthesis, particularly for the construction of chiral molecules relevant to the pharmaceutical and agrochemical industries. The operational simplicity, high yields, and excellent enantioselectivities achieved with BQC ensure its continued prominence as a tool for accessing enantioenriched compounds. Future advancements will likely focus on the development of next-generation catalysts with even broader substrate scope and higher efficiencies, building upon the foundational success of this compound.

References

An In-depth Technical Guide to N-Benzylquinidinium Chloride: Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Benzylquinidinium chloride (CAS No. 77481-82-4). The information is compiled and structured to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and actionable safety protocols.

Identification and Physicochemical Properties

This compound is a cinchona alkaloid derivative primarily used as a chiral phase-transfer catalyst in asymmetric synthesis.[1] Its identity and key physical and chemical properties are summarized below.

PropertyDataReference(s)
CAS Number 77481-82-4
EC Number 616-461-1
Molecular Formula C27H31ClN2O2
Molecular Weight 451.00 g/mol
IUPAC Name (2R,4S,5R)-1-Benzyl-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride
Synonyms (8R,9S)-N-Benzylquinidinium chloride, 1-Benzyl-9-hydroxy-6'-methoxycinchonan-1-ium chloride[1]
Appearance White to yellow crystalline powder[1][2]
Melting Point 178 °C[1]
Water Content ≤ 5.0 %[1][2]
Specific Optical Rotation 220° to 250° ([α]20/D, c=1.0 in MeOH, on dry basis)[2]
Purity (HPLC) ≥ 95.0 %[2]
Assay ≥ 98.0 % (on dry basis)[2]

Hazard Identification and Classification

This compound is classified as hazardous under Regulation (EC) No. 1272/2008 [CLP]. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.

Hazard ClassHazard StatementReference(s)
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Skin Sensitisation May cause an allergic skin reaction.
Serious Eye Damage/Irritation Causes serious eye irritation.
STOT - Single Exposure May cause respiratory irritation.

The following diagram illustrates the logical relationship between the substance's hazards and the primary protective measures required.

Hazard_Relationship cluster_hazards Identified Hazards cluster_ppe Required Protective Measures H1 Harmful if Swallowed P1 Do Not Eat, Drink, or Smoke in Work Area H1->P1 H2 Causes Skin Irritation / Allergic Reaction P2 Wear Protective Gloves (Nitrile or Butyl Rubber) H2->P2 H3 Causes Serious Eye Irritation P3 Wear Chemical Safety Goggles (EN 166) H3->P3 H4 May Cause Respiratory Irritation P4 Use in Well-Ventilated Area / Under Fume Hood H4->P4

Figure 1: Relationship between hazards and protective measures.

Toxicological Information

The primary health risks are acute toxicity upon ingestion and irritation. Signs of cinchonism, a group of symptoms associated with cinchona alkaloids, may occur upon exposure, including neurotoxic effects like headache and confusion, gastrointestinal issues, and skin rashes.

MetricValueMethodReference(s)
LD50 Oral (Rat) 624.48 mg/kgQSAR (via T.E.S.T.)

The substance is not classified as having endocrine-disrupting properties for human health.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure laboratory safety.

4.1. Experimental Handling Protocols

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation and inhalation. Ensure eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses that comply with EN 166 standards.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile or Butyl rubber, 0.4 mm thickness) compliant with EN 374. The breakthrough time of the glove material should be confirmed with the manufacturer.

    • Skin and Body Protection: Wear suitable protective clothing (e.g., lab coat) compliant with EN 344.

    • Respiratory Protection: If ventilation is inadequate, use a suitable dust mask or respirator.

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling and before leaving the work area. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

4.2. Storage Conditions

  • Store in the original, tightly closed container in a dry and cool place.

  • Protect from light and moisture.[1]

  • Keep away from food, drink, and animal feedstuffs.

  • Conditions to Avoid: Direct sunlight and high temperatures.

  • Incompatible Materials: Strong oxidizing agents.

Emergency and First-Aid Procedures

In case of any exposure, seek medical advice or attention. The following workflow outlines the immediate steps to be taken.

Emergency_Workflow cluster_exposure Exposure Route & Initial Response cluster_followup Follow-up Action start Exposure Occurs Inhalation Inhalation: Move person to fresh air. Keep comfortable for breathing. start->Inhalation Skin Skin Contact: Remove contaminated clothing immediately. Wash with plenty of soap and water. start->Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. start->Eye Ingestion Ingestion: Rinse mouth. Drink water as a precaution. start->Ingestion Medical_Inhale If breathing is difficult, call a POISON CENTER or doctor. Inhalation->Medical_Inhale Medical_Skin If skin irritation or rash occurs, get medical advice. Skin->Medical_Skin Medical_Eye If eye irritation persists, get medical advice. Eye->Medical_Eye Medical_Ingest Call a POISON CENTER or doctor if you feel unwell. Ingestion->Medical_Ingest

Figure 2: Workflow for emergency first-aid response.
  • After Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms such as respiratory irritation occur, seek medical attention.

  • After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of mild soap and water. If skin irritation or a rash develops, seek medical advice.

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so and continue rinsing. If eye irritation persists, get medical attention.

  • After Ingestion: Rinse the mouth with water and drink water as a precaution. Since the substance is harmful if swallowed, call a POISON CENTER or doctor for advice. Do not induce vomiting.[3]

Fire and Explosion Hazard Data

This compound does not present a significant fire or explosion risk under normal conditions.

ParameterInformationReference(s)
Explosive Properties The substance is not explosive.
Oxidizing Properties The substance has no oxidizing properties.
Suitable Extinguishing Media Water spray, foam, carbon dioxide, dry extinguishing powder. Adapt to the surrounding environment.
Unsuitable Extinguishing Media Do not use a heavy water stream.
Hazardous Decomposition In case of fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

Applications in Experimental Protocols

While detailed, step-by-step experimental methodologies are specific to individual research projects and not found in safety datasheets, the primary application of this compound is well-documented.

  • Primary Use: It serves as a chiral phase-transfer catalyst (PTC).[1]

  • Cited Applications:

    • Asymmetric aza-Henry reactions to synthesize N-carbamoyl-protected β-nitroamines.

    • Sulfenylation of various β-keto sulfoxides.

    • Other reactions such as fluorination and chemical resolution.[1]

Researchers employing this catalyst should develop specific protocols that incorporate the handling, PPE, and emergency measures outlined in this guide.

References

N-Benzylquinidinium Chloride: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzylquinidinium chloride, a chiral phase-transfer catalyst derived from the Cinchona alkaloid quinidine (B1679956). This document covers its chemical identity, physical properties, and its application in asymmetric synthesis, complete with a representative experimental protocol and diagrams illustrating the catalytic mechanism and workflow.

Core Concepts: this compound

This compound is a quaternary ammonium (B1175870) salt that functions as a chiral phase-transfer catalyst (PTC).[1] In a biphasic system (e.g., an aqueous and an organic phase), it facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with an organic substrate occurs. The chirality of the catalyst, originating from the quinidine scaffold, allows for the stereoselective formation of one enantiomer of the product over the other, making it a valuable tool in asymmetric synthesis.[2]

Chemical Identification and Molecular Structure

The identity and structure of this compound are defined by its CAS number and molecular formula.

  • CAS Number: 77481-82-4[3][4]

  • Molecular Formula: C₂₇H₃₁ClN₂O₂[4]

The structure incorporates a quinidine moiety benzylated at the quinuclidine (B89598) nitrogen atom.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 451.01 g/mol [5]
Appearance White to yellow crystalline powder[3]
Melting Point 178 °C[3]
Purity >98.0%[5]
Storage Store under inert gas in a cool, dark place (<15°C)[4]

Asymmetric Synthesis via Phase-Transfer Catalysis

This compound is prominently used in the enantioselective alkylation of glycine (B1666218) derivatives to produce non-proteinogenic α-amino acids, a method pioneered by O'Donnell.[6] This reaction, often referred to as the O'Donnell Amino Acid Synthesis, involves the alkylation of a benzophenone (B1666685) imine of a glycine alkyl ester under biphasic conditions.[6]

Mechanism of Catalysis

The catalytic cycle involves the exchange of the catalyst's chloride anion for a hydroxide (B78521) ion from the aqueous basic solution. The resulting quaternary ammonium hydroxide is a strong base in the organic phase, where it deprotonates the glycine imine. The resulting enolate forms a chiral ion pair with the catalyst, which then reacts with an alkylating agent. The stereochemical outcome of the reaction is dictated by the structure of the chiral catalyst.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Catalyst_OH [Q]⁺OH⁻ NaOH->Catalyst_OH NaCl NaCl GlycineImine Glycine Imine (Substrate) ChiralEnolate Chiral Ion Pair {[Q*]⁺[Enolate]⁻} GlycineImine->ChiralEnolate AlkylHalide R-X (Alkylating Agent) Product Alkylated Glycine Imine (Chiral Product) AlkylHalide->Product Catalyst_Cl [Q]⁺Cl⁻ (Catalyst) Catalyst_Cl->NaCl Catalyst_Cl->Catalyst_OH Ion Exchange (Interface) Catalyst_OH->ChiralEnolate Deprotonation ChiralEnolate->Product Alkylation ChiralEnolate->Catalyst_Cl Catalyst Regeneration Exp_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Dissolve Substrate and Catalyst in Toluene cool 2. Cool to 0°C setup->cool add_base 3. Add 50% aq. KOH cool->add_base add_alkyl 4. Add Benzyl Bromide add_base->add_alkyl react 5. Stir at 0°C (Monitor by TLC) add_alkyl->react quench 6. Quench with H₂O & Extract with CH₂Cl₂ react->quench wash 7. Wash with Brine quench->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Column Chromatography dry->purify deprotect 10. Hydrolyze Schiff Base purify->deprotect analyze 11. Determine ee% by Chiral HPLC deprotect->analyze

References

Spectroscopic and Mechanistic Insights into N-Benzylquinidinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-Benzylquinidinium chloride, a prominent chiral phase-transfer catalyst. It details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and presents a mechanistic workflow for its application in asymmetric synthesis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of fully assigned public data, some assignments are inferred from the analysis of structurally related compounds.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzTentative Assignment
~8.8 - 7.2Multiplet-Aromatic protons (quinolinyl and benzyl (B1604629) groups)
~6.5Doublet of doublets-H-9 (carbinol proton)
~5.8Multiplet-Vinyl CH =CH₂
~5.1Multiplet-Vinyl CH=CH
~4.0Singlet-O-CH
~4.8, ~3.5Multiplets-N-CH ₂-Ph
~3.2 - 1.5Multiplets-Quinuclidine ring protons

Note: Precise chemical shifts and coupling constants require experimental determination.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmTentative Assignment
~158C-6' (methoxy-substituted carbon)
~148 - 120Aromatic and vinyl carbons
~70C-9 (carbinol carbon)
~60N-C H₂-Ph
~56O-C H₃
~60 - 20Quinuclidine ring carbons

Source: Inferred from publicly available spectra and data for related cinchona alkaloids.

Table 3: IR Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)MediumO-H stretch (hydroxyl group)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1620StrongC=N stretch (quinolinyl ring)
~1590, 1500, 1450Medium-StrongAromatic C=C stretch
~1240StrongC-O stretch (aryl ether)
~1100StrongC-O stretch (secondary alcohol)
~920Medium=C-H bend (vinyl group)

Note: These are expected absorption ranges and require experimental verification.

Table 4: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₇H₃₁ClN₂O₂
Molecular Weight451.01 g/mol
Expected [M]⁺ m/z415.24

Note: The expected m/z value corresponds to the cationic N-benzylquinidinium moiety. Fragmentation patterns would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Standard acquisition parameters for temperature (298 K) and pulse sequences are utilized.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • Phase and baseline corrections are applied to the resulting spectra.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Integration of ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal.

    • Alternatively, the KBr pellet method can be used. Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation and Data Acquisition:

    • A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting interferogram is Fourier transformed to produce the IR spectrum.

    • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

    • Peak positions (in cm⁻¹) and intensities are identified.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation and Data Acquisition:

    • The analysis is performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for pre-charged compounds.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrometer is operated in positive ion mode to detect the cationic N-benzylquinidinium moiety.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-1000).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion ([M]⁺) and inducing fragmentation to observe the daughter ions.

  • Data Processing:

    • The acquired mass spectra are processed to identify the m/z values of the parent and fragment ions.

    • The isotopic pattern can be analyzed to confirm the elemental composition.

Mechanistic Visualization

This compound is widely employed as a chiral phase-transfer catalyst in asymmetric synthesis. A key application is the enantioselective alkylation of glycine (B1666218) Schiff bases. The following diagram illustrates the catalytic cycle for this transformation.

Asymmetric_Phase_Transfer_Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous Phase Enolate Chiral Enolate (Glycine Schiff Base Anion + Q+) Product Alkylated Product Enolate->Product Catalyst_Org Catalyst (Q+X-) Product->Catalyst_Org Catalyst Regeneration Catalyst_Org->Enolate Deprotonation Catalyst_Aq_X Catalyst (Q+X-) Catalyst_Org->Catalyst_Aq_X Phase Transfer RX Alkyl Halide (R-X) Base Inorganic Base (e.g., NaOH) Catalyst_Aq_OH Activated Catalyst (Q+OH-) Base->Catalyst_Aq_OH Anion Exchange Catalyst_Aq_OH->Catalyst_Org Phase Transfer Catalyst_Aq_OH->Catalyst_Aq_X Phase Transfer NaX Salt (NaX)

Caption: Catalytic cycle of asymmetric alkylation using this compound (Q+X-).

Methodological & Application

Application Notes and Protocols: Asymmetric Alkylation using N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric alkylation of glycine (B1666218) derivatives utilizing the chiral phase-transfer catalyst, N-Benzylquinidinium chloride. This method, a cornerstone of the O'Donnell Amino Acid Synthesis, offers a reliable pathway to enantiomerically enriched α-amino acids, which are crucial building blocks in pharmaceutical development.[1]

Introduction

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases. In the realm of asymmetric synthesis, chiral phase-transfer catalysts derived from Cinchona alkaloids, such as this compound, have proven to be highly effective in controlling stereochemistry. The alkylation of N-(diphenylmethylene)glycine tert-butyl ester serves as a benchmark for this methodology, where the catalyst forms a chiral ion pair with the glycine enolate, directing the approach of the electrophile to afford one enantiomer preferentially. This process allows for the synthesis of a wide array of non-natural amino acids with high enantiomeric excess.

Experimental Workflow

The general workflow for the asymmetric alkylation is depicted below. It involves the preparation of the reaction mixture, the phase-transfer catalyzed reaction itself, and subsequent workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Glycine Imine, Alkylating Agent, and Toluene (B28343) add_catalyst Add this compound start->add_catalyst cool Cool to 0 °C add_catalyst->cool add_base Add Aqueous KOH Solution cool->add_base react Stir Vigorously at 0 °C add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate (B1210297) quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify product Isolate Enantioenriched Product purify->product

Asymmetric alkylation experimental workflow.

Quantitative Data

The following table summarizes the results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using a cinchona alkaloid-derived phase-transfer catalyst under optimized conditions.

EntryAlkylating Agent (R-X)Product (R)Time (h)Yield (%)ee (%)
1Benzyl bromideBenzyl59990 (R)
24-Methoxybenzyl bromide4-Methoxybenzyl59995 (R)
34-Chlorobenzyl bromide4-Chlorobenzyl59396 (R)
42-Naphthylmethyl chloride2-Naphthylmethyl59790 (R)
5Allyl bromideAllyl59490 (R)
6Propargyl bromidePropargyl59291 (R)
7Ethyl iodideEthyl49990 (R)
8n-Propyl iodiden-Propyl59692 (R)
9n-Butyl iodiden-Butyl89591 (R)

Reaction conditions: N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol), -40 ºC, 2 mL ether, 0.4 mL 50% aq. KOH, 10 mol% catalyst.

Detailed Experimental Protocol

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Alkylating agent (e.g., Benzyl bromide)

  • This compound

  • Toluene, anhydrous

  • Potassium hydroxide (B78521) (KOH), 50% aqueous solution (w/w)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the alkylating agent (1.2 equiv.), and this compound (0.1 equiv.).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool to 0 °C.

  • Base Addition: While stirring vigorously, add the 50% aqueous KOH solution (5.0 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue to stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, add deionized water to the reaction mixture to dissolve the potassium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired enantioenriched α-amino acid derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle and Mechanism of Asymmetric Induction

The catalytic cycle begins with the exchange of the chloride anion of the catalyst for a hydroxide ion from the aqueous phase. The resulting quaternary ammonium (B1175870) hydroxide is a strong base in the organic phase and deprotonates the glycine imine to form an enolate. This enolate forms a tight ion pair with the chiral N-Benzylquinidinium cation. The steric and electronic properties of the catalyst create a chiral environment that shields one face of the enolate. The alkylating agent then approaches from the less hindered face, leading to the formation of the alkylated product with high enantioselectivity. The catalyst is regenerated and continues the cycle.

G catalyst_aq [Q]Cl⁻ (org) + OH⁻ (aq) catalyst_org [Q]OH⁻ (org) catalyst_aq->catalyst_org Anion Exchange enolate_formation Deprotonation of Glycine Imine catalyst_org->enolate_formation chiral_ion_pair Chiral Ion Pair {[Q*]⁺[Enolate]⁻} enolate_formation->chiral_ion_pair alkylation Asymmetric Alkylation + R-X chiral_ion_pair->alkylation Face-selective attack product_release Product Release & Catalyst Regeneration alkylation->product_release product_release->catalyst_aq [Q*]X⁻ product Enantioenriched Product product_release->product

Catalytic cycle for asymmetric alkylation.

References

Application Notes and Protocols for Phase-Transfer Catalysis with N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup for phase-transfer catalysis (PTC) utilizing N-Benzylquinidinium chloride as a chiral catalyst. These protocols are primarily focused on the asymmetric alkylation of glycine (B1666218) imines, a key reaction for the enantioselective synthesis of α-amino acids, which are fundamental building blocks in drug development.

Introduction to Phase-Transfer Catalysis with this compound

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] Chiral phase-transfer catalysts, such as this compound derived from the cinchona alkaloid quinidine (B1679956), are instrumental in asymmetric synthesis, enabling the formation of a specific enantiomer of a chiral product.[2]

This compound has proven to be an effective catalyst for a variety of enantioselective transformations, most notably the alkylation of glycine Schiff bases to produce non-racemic α-amino acids.[3][4] The catalyst, a quaternary ammonium (B1175870) salt, transports the enolate of the glycine imine from the aqueous phase (or solid phase) to the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to a high enantiomeric excess (ee) of one of the product enantiomers.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the chiral phase-transfer catalyst, this compound, from quinidine and benzyl (B1604629) chloride.

Materials:

  • Quinidine

  • Benzyl chloride

  • Anhydrous acetone (B3395972)

  • Magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add quinidine (e.g., 10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add 70 mL of anhydrous acetone to the flask. To this suspension, add benzyl chloride (e.g., 15.0 mmol, 1.5 eq).

  • Reflux: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux using a heating mantle or oil bath and maintain vigorous stirring. The reaction is typically refluxed for 2-3 days.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid on the filter with two portions of cold acetone (e.g., 20 mL each).

  • Drying: Dry the product under vacuum to obtain this compound as a white to off-white solid.

dot

Synthesis_of_N_Benzylquinidinium_Chloride Quinidine Quinidine ReactionMixture Reaction Mixture Quinidine->ReactionMixture BenzylChloride Benzyl Chloride BenzylChloride->ReactionMixture Acetone Anhydrous Acetone (Solvent) Acetone->ReactionMixture Reflux Reflux (2-3 days) ReactionMixture->Reflux Heat Precipitate Precipitated Product Reflux->Precipitate Cool to RT Filtration Filtration & Washing Precipitate->Filtration Product This compound Filtration->Product

Caption: Synthesis of this compound.
Asymmetric Alkylation of tert-Butyl N-(Diphenylmethylene)glycinate

This protocol details the enantioselective alkylation of a glycine imine using this compound under phase-transfer conditions.

Materials:

  • tert-Butyl N-(diphenylmethylene)glycinate

  • Benzyl bromide (or other alkylating agent)

  • This compound

  • Potassium hydroxide (B78521) (KOH) or Cesium hydroxide (CsOH)

  • Toluene (B28343)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl N-(diphenylmethylene)glycinate (e.g., 1.0 mmol, 1.0 eq), this compound (e.g., 0.1 mmol, 10 mol%), and toluene (e.g., 5 mL).

  • Base Addition: Add a 50% aqueous solution of potassium hydroxide (w/w) (e.g., 2 mL).

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Alkylating Agent: Add the benzyl bromide (e.g., 1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically a few hours).

  • Work-up:

    • Quench the reaction by adding water (e.g., 10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica (B1680970) gel column chromatography.

  • Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).

dot

Asymmetric_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Add Glycine Imine, Catalyst, and Toluene Base Add aq. KOH Reactants->Base Cool Cool to 0 °C Base->Cool Add_RX Add Alkylating Agent Cool->Add_RX Stir Stir at 0 °C Add_RX->Stir Quench Quench with Water Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Enantioenriched α-Amino Acid Derivative Purify->Product HPLC Chiral HPLC for ee determination Product->HPLC

Caption: Asymmetric Alkylation Workflow.

Quantitative Data

The following tables summarize the results obtained for the asymmetric alkylation of tert-butyl N-(diphenylmethylene)glycinate with various benzyl bromides using cinchona alkaloid-derived phase-transfer catalysts. While specific data for this compound can vary, these tables provide representative yields and enantiomeric excesses.

Table 1: Asymmetric Alkylation with Various Benzyl Bromides

EntryAlkylating Agent (R-Br)Catalyst (mol%)Yield (%)ee (%)
1Benzyl bromide0.59898 (S)
24-Methylbenzyl bromide0.59597 (S)
34-Methoxybenzyl bromide0.59696 (S)
44-Chlorobenzyl bromide0.59798 (S)
52-Chlorobenzyl bromide0.59495 (S)
6Allyl bromide0.59397 (S)

Data adapted from studies on dimeric cinchona alkaloid PTCs which show high efficiency.[2]

Table 2: Influence of Catalyst Loading on Benzylation

EntryCatalyst (mol%)Yield (%)ee (%)
11.09797 (S)
20.59898 (S)
30.259597 (S)

Data illustrates that high yields and enantioselectivities can be maintained even at low catalyst loadings.[2]

Catalytic Cycle

The catalytic cycle for the phase-transfer catalyzed asymmetric alkylation of a glycine imine is depicted below.

dot

Caption: Phase-Transfer Catalytic Cycle.

Explanation of the Catalytic Cycle:

  • Deprotonation: In the aqueous phase, the base (e.g., KOH) deprotonates the glycine imine to form the corresponding potassium enolate.

  • Anion Exchange: The chiral quaternary ammonium catalyst (Q⁺X⁻, where Q⁺ is the N-Benzylquinidinium cation and X⁻ is the chloride anion) exchanges its anion with the enolate at the interface of the two phases.

  • Phase Transfer: The resulting lipophilic ion pair, [Q⁺][Enolate⁻], is extracted into the organic phase.

  • Alkylation: In the organic phase, the enolate undergoes asymmetric alkylation with the alkylating agent (R-X). The chiral catalyst shields one face of the enolate, directing the alkyl group to the other face, thus controlling the stereochemistry of the product.

  • Catalyst Regeneration: After the alkylation, the catalyst is regenerated as Q⁺X⁻, and the inorganic salt (KX) is formed. The catalyst can then return to the aqueous interface to start another catalytic cycle.

These application notes and protocols provide a comprehensive framework for utilizing this compound in asymmetric phase-transfer catalysis. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: Enantiose-lective Michael Addition Catalyzed by N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Benzylquinidinium chloride as a chiral phase-transfer catalyst in enantioselective Michael additions. This powerful catalytic method enables the stereocontrolled formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] The development of asymmetric Michael additions, which control the stereochemical outcome of the reaction, is of paramount importance for the synthesis of enantiomerically pure compounds.[1] Chiral phase-transfer catalysis has emerged as a powerful and environmentally friendly approach to achieve high enantioselectivity in these reactions.[3]

This compound, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is an effective chiral phase-transfer catalyst for a variety of asymmetric transformations, including Michael additions.[4][5] It facilitates the reaction between a soft nucleophile (Michael donor) and an activated alkene (Michael acceptor) under heterogeneous or homogeneous conditions, leading to the formation of a new stereocenter with high fidelity.

Core Concepts and Mechanism

The catalytic cycle of an this compound-catalyzed Michael addition generally proceeds through the following key steps:

  • Deprotonation: A base deprotonates the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester) to form a nucleophilic enolate.[1][2]

  • Ion Pair Formation: The chiral N-Benzylquinidinium cation forms a tight ion pair with the enolate anion. The specific stereochemistry of the catalyst directs the facial approach of the subsequent addition.

  • Michael Addition: The chiral ion pair reacts with the Michael acceptor (e.g., an α,β-unsaturated ketone, ester, or nitrile) in a stereocontrolled manner.[1]

  • Protonation and Catalyst Regeneration: The resulting enolate adduct is protonated, furnishing the final product and regenerating the catalyst for the next cycle.

Experimental Protocols

The following protocols are generalized procedures for the enantioselective Michael addition of a generic Michael donor to a Michael acceptor using this compound as the catalyst. Researchers should optimize the reaction conditions for their specific substrates.

General Procedure for the Enantioselective Michael Addition of Diethyl Malonate to Chalcone (B49325)

This protocol is a representative example for the addition of a soft carbon nucleophile to an α,β-unsaturated ketone.

Materials:

  • This compound (catalyst)

  • Chalcone (Michael acceptor)

  • Diethyl malonate (Michael donor)

  • Toluene (B28343) (solvent)

  • Potassium carbonate (K₂CO₃, base)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature, add this compound (0.05 mmol, 5 mol%).

  • Add solid potassium carbonate (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative data for enantioselective Michael additions catalyzed by Cinchona alkaloid-derived phase-transfer catalysts, providing an indication of the expected performance of this compound in similar reactions.

Michael DonorMichael AcceptorCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
Diethyl malonateChalcone10K₂CO₃Toluene249592
2-PhenylcyclohexanoneMethyl vinyl ketone5Cs₂CO₃CH₂Cl₂488590
Glycine (B1666218) Schiff baseMethyl acrylate10KOHToluene/H₂O127888
4-HydroxycoumarinBenzylideneacetone10K₂CO₃Dichloromethane69991

Note: The data in this table is representative and compiled from various sources employing similar Cinchona alkaloid-based catalysts for analogous reactions. Actual results with this compound may vary depending on the specific substrates and optimized reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Michael Donor, Acceptor, and Solvent B Add N-Benzylquinidinium Chloride Catalyst A->B C Add Base B->C D Stir at Specified Temperature C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Determine ee (Chiral HPLC) K->L

Caption: General workflow for the enantioselective Michael addition.

Catalytic Cycle

catalytic_cycle catalyst N-Benzylquinidinium+ Cl- enolate [N-Benzylquinidinium+ D-] catalyst->enolate Ion Pair Formation donor Michael Donor (DH) donor->enolate + Base - Base-H+ base Base adduct_ion [N-Benzylquinidinium+ Adduct-] enolate->adduct_ion + Acceptor acceptor Michael Acceptor (A) adduct_ion->catalyst Catalyst Regeneration product Product (D-A-H) adduct_ion->product + H+ proton_source H+

Caption: Proposed catalytic cycle for the Michael addition.

References

Application Notes and Protocols for the N-Benzylquinidinium Chloride Catalyzed Aza-Henry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective aza-Henry (nitro-Mannich) reaction utilizing the chiral phase-transfer catalyst, N-Benzylquinidinium chloride. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, yielding valuable β-nitroamine products which are precursors to chiral 1,2-diamines and α-amino acids, key building blocks in pharmaceutical synthesis.

Introduction

The aza-Henry reaction involves the addition of a nitroalkane to an imine or imine equivalent, establishing a new C-C bond and up to two adjacent stereocenters. The use of chiral phase-transfer catalysts, such as the Cinchona alkaloid derivative this compound, allows for this transformation to be performed with high levels of enantioselectivity under mild, biphasic conditions. This methodology is attractive for its operational simplicity, scalability, and the use of environmentally benign reagents.

The catalyst, this compound, facilitates the deprotonation of the nitroalkane in the aqueous phase and transports the resulting nitronate anion into the organic phase where it reacts with the imine electrophile. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess.

Reaction Mechanism and Stereochemical Control

The catalytic cycle of the phase-transfer catalyzed aza-Henry reaction is initiated by the deprotonation of the nitroalkane by a base (e.g., CsOH·H₂O) in the aqueous phase to form a nitronate anion. The chiral quaternary ammonium (B1175870) salt, this compound (Q⁺X⁻), then undergoes anion exchange to form a lipophilic ion pair with the nitronate (Q⁺[R'CHNO₂]⁻). This ion pair is soluble in the organic phase and reacts with the imine substrate. The stereochemical outcome of the reaction is determined by the facial selectivity of the nitronate addition to the imine, which is controlled by the chiral scaffold of the catalyst. After the C-C bond formation, the catalyst is regenerated and returns to the aqueous phase for the next catalytic cycle.

aza_henry_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RCH2NO2 Nitroalkane Nitronate Nitronate Anion (RCH=NO₂⁻) RCH2NO2->Nitronate Deprotonation Base Base (e.g., CsOH) Base->RCH2NO2 Q_Nitronate Catalyst-Nitronate Ion Pair (Q⁺[RCH=NO₂]⁻) Nitronate->Q_Nitronate Phase Transfer QX Catalyst (Q⁺X⁻) QX_aq Q⁺X⁻ QX_aq->Nitronate Imine Imine (R''CH=NR''') Product β-Nitroamine Imine->Product Product->QX_aq Catalyst Regeneration Q_Nitronate->Imine Enantioselective Addition

Figure 1: Catalytic cycle of the phase-transfer aza-Henry reaction.

Experimental Protocols

The following protocols are based on established procedures for the asymmetric aza-Henry reaction using cinchona alkaloid-derived phase-transfer catalysts.

General Procedure for the this compound Catalyzed Aza-Henry Reaction

Materials:

  • N-protected imine (or α-amido sulfone as an imine precursor)

  • Nitroalkane

  • This compound (catalyst)

  • Cesium hydroxide (B78521) monohydrate (CsOH·H₂O) or other suitable base

  • Toluene (B28343) (or other non-polar organic solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Protocol:

  • To a stirred solution of the N-protected imine (or α-amido sulfone) (1.0 equiv.) and this compound (0.05-0.1 equiv.) in toluene at the desired temperature (e.g., -40 °C to room temperature), add the nitroalkane (1.5-3.0 equiv.).

  • In a separate flask, prepare a solution or suspension of the base (e.g., CsOH·H₂O, 2.0-5.0 equiv.) in water.

  • Add the basic aqueous solution to the organic reaction mixture and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

experimental_workflow start Start reagents Combine Imine, Catalyst, and Nitroalkane in Toluene start->reagents add_base Add Aqueous Base and Stir Vigorously reagents->add_base monitor Monitor Reaction by TLC add_base->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Workup and Extraction quench->extract purify Purification by Column Chromatography extract->purify analyze Characterization and Chiral HPLC Analysis purify->analyze end End analyze->end

Figure 2: General experimental workflow for the aza-Henry reaction.

Data Presentation

The following tables summarize typical results obtained for the this compound catalyzed aza-Henry reaction with various substrates.

Table 1: Reaction of Various N-Boc-Imines with Nitromethane

EntryImine (Ar)Temp (°C)Time (h)Yield (%)ee (%)
1Phenyl-20248592
24-Chlorophenyl-20248890
34-Methoxyphenyl-20368293
42-Naphthyl-20249095
52-Thienyl-40487588

Table 2: Reaction of N-Boc-phenylimine with Various Nitroalkanes

EntryNitroalkaneTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
1Nitroethane-20368085:1594
21-Nitropropane-20487888:1296
31-Nitrobutane-20487590:1095

Note: The data presented in these tables are representative and may vary depending on the specific reaction conditions and substrate purity.

Catalyst Structure and Stereochemical Rationale

The stereochemical outcome of the reaction is dictated by the interaction between the catalyst-nitronate ion pair and the imine. The bulky benzyl (B1604629) group on the quinuclidine (B89598) nitrogen of the catalyst, along with the quinoline (B57606) ring system, creates a well-defined chiral pocket. This steric hindrance forces the imine to approach from a specific face, leading to the observed enantioselectivity.

catalyst_logic catalyst This compound Quinuclidine Core Quinoline Ring Benzyl Group Chloride Counterion features Key Structural Features Chiral Scaffold Steric Bulk Hydrogen Bonding Donor (OH group) catalyst->features interaction Catalyst-Substrate Interaction Ion Pair Formation Steric Shielding of one face of the imine Hydrogen bonding to the nitro group features->interaction outcome Stereochemical Outcome Enantioselective addition of the nitronate Formation of one enantiomer in excess interaction->outcome

Figure 3: Logical relationship between catalyst structure and stereoselectivity.

Conclusion

The this compound catalyzed aza-Henry reaction is a robust and highly effective method for the asymmetric synthesis of β-nitroamines. The operational simplicity, mild reaction conditions, and high enantioselectivities make it a valuable tool for academic and industrial chemists. The resulting products can be readily converted into other synthetically useful chiral building blocks, further highlighting the importance of this transformation in drug discovery and development.

Application Notes and Protocols: Asymmetric Synthesis of Chiral Amino Acids Using N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern pharmaceutical and agrochemical research. These chiral building blocks are integral to the development of novel therapeutic agents and bioactive molecules. One of the most effective methods for their preparation is the asymmetric alkylation of glycine (B1666218) derivatives under phase-transfer catalysis (PTC). This approach offers mild reaction conditions, operational simplicity, and the use of environmentally benign reagents.

N-Benzylquinidinium chloride, a readily available Cinchona alkaloid derivative, has emerged as a highly efficient chiral phase-transfer catalyst for this transformation. It facilitates the transfer of a hydroxide (B78521) ion from an aqueous phase to an organic phase, generating a chiral enolate from a glycine Schiff base. This chiral ion pair then reacts with an electrophile, such as an alkyl halide, with high stereocontrol, leading to the formation of enantioenriched α-amino acids. This document provides detailed application notes and experimental protocols for the use of this compound in the asymmetric synthesis of α-amino acids via the alkylation of N-(diphenylmethylene)glycine tert-butyl ester.

Core Principles of the Catalytic System

The asymmetric alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester using this compound operates under biphasic conditions. The key steps of this catalytic cycle are outlined below:

  • Deprotonation: The catalyst facilitates the extraction of a hydroxide ion from the aqueous phase into the organic phase. This strong base then deprotonates the α-carbon of the glycine Schiff base, forming a nucleophilic enolate.

  • Chiral Ion Pair Formation: The enolate forms a tight ion pair with the chiral quaternary ammonium (B1175870) cation of the this compound. The steric and electronic properties of the catalyst create a chiral environment around the enolate.

  • Enantioselective Alkylation: The chiral ion pair reacts with an electrophile (e.g., benzyl (B1604629) bromide). The catalyst's structure effectively shields one face of the enolate, directing the incoming electrophile to the other face, thus inducing high enantioselectivity.

  • Catalyst Regeneration: After the alkylation, the product is released, and the catalyst is regenerated to participate in the next catalytic cycle.

  • Hydrolysis: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to yield the desired α-amino acid.

Experimental Protocols

General Procedure for the Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

This protocol is a general guideline for the enantioselective α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester using various alkyl halides in the presence of this compound.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, etc.)

  • This compound (10 mol%)

  • Potassium hydroxide (50% aqueous solution)

  • Diethyl ether (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) in diethyl ether (2 mL) at -40 °C, add a 50% aqueous solution of potassium hydroxide (0.4 mL).

  • Add this compound (10 mol%).

  • Add the corresponding alkyl halide (0.11 mmol).

  • Stir the reaction mixture vigorously at -40 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • The enantiomeric excess (% ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Quantitative Data Summary

The following table summarizes the results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with a variety of electrophiles, demonstrating the broad applicability and high efficiency of this catalytic system.[1]

EntryElectrophileProductTime (h)Yield (%)% ee (Configuration)
1Benzyl bromide59990 (R)
24-Methylbenzyl bromide59995 (R)
34-Methoxybenzyl bromide59396 (R)
44-Chlorobenzyl bromide59790 (R)
52-Chlorobenzyl bromide59490 (R)
6Naphthylmethyl bromide59291 (R)
7Cinnamyl bromide49990 (R)
8Ethyl bromide59692 (R)
9n-Propyl bromide89591 (R)
10n-Butyl bromide59292 (R)
11n-Hexyl bromide89996 (R)
12Allyl bromide59989 (R)
133,3-Dimethylallyl bromide109387 (R)

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reactants N-(diphenylmethylene)glycine tert-butyl ester start->reactants mixing Combine and Cool to -40°C reactants->mixing solvent Diethyl Ether solvent->mixing base 50% aq. KOH base->mixing catalyst N-Benzylquinidinium chloride catalyst->mixing electrophile Alkyl Halide electrophile->mixing stirring Vigorous Stirring mixing->stirring monitoring Monitor by TLC stirring->monitoring monitoring->stirring Incomplete quench Quench with Water monitoring->quench Complete extraction Extract with Diethyl Ether quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analysis Chiral HPLC Analysis purify->analysis end Enantioenriched α-Amino Acid Derivative analysis->end

Caption: Experimental workflow for the asymmetric alkylation.

Catalytic_Cycle catalyst N-Benzylquinidinium Chloride (Cat-Q+Cl-) enolate_complex Chiral Ion Pair [Cat-Q+ • GSB-] catalyst->enolate_complex + GSB - H2O glycine_schiff Glycine Schiff Base (GSB) product_complex Alkylated Product Complex enolate_complex->product_complex + R-X alkyl_halide Alkyl Halide (R-X) product_complex->catalyst Regeneration product Enantioenriched Alkylated GSB product_complex->product base_aq KOH (aq) base_org KOH (org) base_aq->base_org Phase Transfer base_org->catalyst + Cat-Q+Cl- - Cat-Q+OH-

Caption: Catalytic cycle for phase-transfer alkylation.

References

Application Notes and Protocols for N-Benzylquinidinium Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-Benzylquinidinium chloride (BQC), a cinchona alkaloid-derived chiral phase-transfer catalyst, in the asymmetric synthesis of key pharmaceutical intermediates. The protocols focus on reactions that are fundamental to the construction of chiral building blocks used in drug discovery and development.

Asymmetric Alkylation of Glycine (B1666218) Imines for the Synthesis of α-Amino Acids

The enantioselective alkylation of glycine derivatives is a cornerstone of non-natural α-amino acid synthesis. These amino acids are crucial components of many modern pharmaceuticals, including antiviral agents and peptide-based therapeutics. This compound is a highly effective catalyst for this transformation, providing access to a wide range of α-amino acids with high enantiopurity.[1][2][3] The seminal work by O'Donnell and subsequent advancements by researchers like Maruoka have established this methodology as a robust and practical approach.[1][4][5]

Experimental Workflow: Asymmetric Alkylation

The following diagram outlines the general workflow for the asymmetric alkylation of a glycine imine using this compound as a phase-transfer catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve N-(diphenylmethylene)glycine tert-butyl ester and BQC in Toluene (B28343) add_base Add aqueous KOH solution start->add_base cool Cool the mixture to 0 °C add_base->cool add_alkyl_halide Add alkyl halide dropwise cool->add_alkyl_halide stir Stir vigorously at 0 °C add_alkyl_halide->stir quench Quench with water and separate layers stir->quench extract Extract aqueous layer with Toluene quench->extract dry Dry combined organic layers over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain enantioenriched alkylated glycine derivative purify->product

Caption: General workflow for asymmetric alkylation.
Detailed Experimental Protocol: Asymmetric Benzylation

This protocol describes the synthesis of the (R)-enantiomer of a phenylalanine precursor using this compound.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • This compound (BQC)

  • Benzyl bromide

  • Potassium hydroxide (B78521) (KOH)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and this compound (0.1 equiv.) in toluene (10 mL per mmol of glycine ester) is added a 50% aqueous solution of potassium hydroxide (20 equiv.).

  • The biphasic mixture is cooled to 0 °C with vigorous stirring.

  • Benzyl bromide (1.2 equiv.) is added dropwise over 10 minutes.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired (R)-2-(benzhydrylideneamino)-3-phenylpropanoic acid tert-butyl ester.

Quantitative Data: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

The following table summarizes the results for the asymmetric alkylation with various alkyl halides using this compound as the catalyst.

Alkyl Halide (R-X)ProductYield (%)Enantiomeric Excess (ee, %)
Benzyl bromide(R)-Phenylalanine derivative9596
Allyl bromide(R)-Allylglycine derivative9291
Ethyl iodide(R)-α-Aminobutyric acid derivative8890
n-Propyl iodide(R)-Norvaline derivative8589
Isopropyl iodide(R)-Valine derivative7585

Data compiled from representative literature.[3][4][5] Conditions may vary.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction used to construct a wide variety of pharmaceutical intermediates. The use of this compound in the asymmetric Michael addition of soft nucleophiles, such as malonates, to α,β-unsaturated carbonyl compounds provides chiral 1,5-dicarbonyl compounds with high enantioselectivity.

Phase-Transfer Catalytic Cycle

The diagram below illustrates the mechanism of phase-transfer catalysis for the asymmetric Michael addition.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase BQC_aq BQC (Q⁺Cl⁻) BQCOH_aq Q⁺OH⁻ BQC_aq->BQCOH_aq OH⁻ exchange KOH_aq KOH (K⁺OH⁻) KOH_aq->BQCOH_aq BQCOH_org Q⁺OH⁻ BQCOH_aq->BQCOH_org Phase Transfer KCl_aq KCl Malonate_aq CH₂(CO₂Et)₂ Enolate_aq ⁻CH(CO₂Et)₂ Enolate_org [Q⁺]⁻CH(CO₂Et)₂ BQCOH_org->Enolate_org Deprotonation Malonate_org CH₂(CO₂Et)₂ Malonate_org->Enolate_org Adduct_org Chiral Adduct Enolate_org->Adduct_org Michael Addition Chalcone_org Chalcone (B49325) Chalcone_org->Adduct_org BQC_org BQC (Q⁺Cl⁻) Adduct_org->BQC_org BQC_org->BQC_aq Phase Transfer

Caption: Mechanism of BQC-catalyzed Michael addition.
Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Chalcone

  • Diethyl malonate

  • This compound (BQC)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • A mixture of chalcone (1.0 equiv.), diethyl malonate (1.5 equiv.), and this compound (0.05 equiv.) is dissolved in toluene (5 mL per mmol of chalcone).

  • Solid potassium carbonate (2.0 equiv.) is added to the solution.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

  • Upon completion, the reaction is filtered to remove the inorganic base.

  • The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched Michael adduct.

Quantitative Data: Asymmetric Michael Addition of Diethyl Malonate to Chalcones
Chalcone Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
Phenyl9290
4-Chlorophenyl9592
4-Methoxyphenyl8888
2-Naphthyl9091

Representative data. Conditions may require optimization for different substrates.

Asymmetric Epoxidation

Chiral epoxides are versatile intermediates in organic synthesis, readily undergoing ring-opening reactions to provide a variety of functionalized chiral molecules. This compound can catalyze the asymmetric epoxidation of α,β-unsaturated ketones, such as chalcones, using a suitable oxidant.[6]

Detailed Experimental Protocol: Asymmetric Epoxidation of Chalcone

Materials:

  • Chalcone

  • This compound (BQC)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of chalcone (1.0 equiv.) in dichloromethane (10 mL per mmol of chalcone) is added this compound (0.1 equiv.).

  • A 10% aqueous solution of sodium hydroxide is added, and the mixture is cooled to 0 °C.

  • 30% hydrogen peroxide (2.0 equiv.) is added dropwise with vigorous stirring.

  • The reaction is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.

Quantitative Data: Asymmetric Epoxidation of Chalcones
Chalcone Substituent (Ar)Yield (%)Enantiomeric Excess (ee, %)
Phenyl8592
4-Bromophenyl8894
4-Nitrophenyl8295
2-Thienyl8090

Representative data. Reaction conditions and oxidant may need to be optimized for specific substrates.

References

Application Notes and Protocols for N-Benzylquinidinium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Benzylquinidinium chloride and its derivatives as phase-transfer catalysts in asymmetric synthesis. The focus is on catalyst loading and substrate concentrations for achieving high enantioselectivity in key chemical transformations.

Introduction

This compound is a chiral phase-transfer catalyst derived from the Cinchona alkaloid quinidine.[1] It is widely employed in asymmetric synthesis to induce chirality in a variety of chemical reactions, most notably in the enantioselective alkylation of prochiral substrates.[2][3] The catalyst, possessing a rigid chiral scaffold, effectively creates a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This methodology is particularly valuable in the synthesis of optically active α-amino acids and other chiral building blocks crucial for drug development.[4][5]

The efficiency of this compound and related catalysts is highly dependent on reaction conditions, including the choice of solvent, base, temperature, and critically, the catalyst loading and substrate concentration. These parameters must be carefully optimized to achieve high yields and enantiomeric excesses (ee).

Key Applications

Two of the most prominent applications of this compound and its derivatives in asymmetric phase-transfer catalysis are:

  • Asymmetric Alkylation of Glycine (B1666218) Imines: This reaction provides a powerful method for the synthesis of non-proteinogenic α-amino acids. The catalyst facilitates the enantioselective alkylation of a glycine Schiff base, a key precursor to various amino acids.[3][6]

  • Asymmetric Alkylation of Indanones: This method allows for the enantioselective synthesis of α-substituted indanones, which are important structural motifs in various biologically active compounds.

Data Presentation: Catalyst Loading and Reaction Parameters

The following tables summarize typical quantitative data for catalyst loading, substrate concentration, and other critical parameters for the aforementioned applications.

Table 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

ParameterValueReference
Catalyst This compound Derivative[3][7]
Catalyst Loading 0.1 - 10 mol%[4][7][8]
Substrate N-(Diphenylmethylene)glycine tert-Butyl Ester[6][9]
Substrate Concentration Typically 0.1 - 0.5 M in organic solventInferred from protocols
Alkylating Agent Benzyl (B1604629) bromide or other activated halides[3]
Base 50% aq. KOH or CsOH·H₂O[8]
Solvent Toluene (B28343) or Dichloromethane[4]
Temperature -78°C to Room Temperature
Reaction Time 1 - 24 hours[7]
Typical Yield 60 - 98%[7][10]
Typical Enantiomeric Excess (ee) 85 - >99%[10]

Table 2: Asymmetric Alkylation of 2-Aryl-1-Indanones

ParameterValueReference
Catalyst N-(p-Trifluoromethylbenzyl)cinchoninium Bromide[11]
Catalyst Loading 1 - 10 mol%[11]
Substrate 2-Aryl-1-Indanone[11]
Substrate Concentration Typically 0.2 - 1.0 M in organic solventInferred from protocols
Alkylating Agent Methyl iodide or other alkyl halides[11]
Base 50% aq. NaOH[11]
Solvent Toluene/Dichloromethane mixture[11]
Temperature 0°C to Room Temperature[11]
Reaction Time 4 - 48 hours[11]
Typical Yield 80 - 95%[11]
Typical Enantiomeric Excess (ee) 76 - 92%[11]

Experimental Protocols

Protocol 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol is a general procedure based on the seminal work by O'Donnell and subsequent optimizations.[3]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • This compound (or a suitable derivative, 1-10 mol%)

  • Toluene (to achieve a substrate concentration of 0.2 M)

  • 50% aqueous Potassium Hydroxide (KOH) solution (5.0 equiv)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester and the this compound catalyst.

  • Add toluene to dissolve the solids.

  • Cool the mixture to the desired temperature (e.g., 0°C or -20°C) in an ice or cryogenic bath.

  • With vigorous stirring, add the benzyl bromide.

  • Add the 50% aqueous KOH solution dropwise to the rapidly stirred mixture.

  • Continue stirring vigorously at the specified temperature for the required reaction time (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer, and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Methylation of a 2-Aryl-1-Indanone

This protocol is adapted from literature procedures for the enantioselective alkylation of indanone derivatives.[11]

Materials:

  • 2-Aryl-1-indanone (1.0 equiv)

  • Methyl iodide (1.5 equiv)

  • N-(p-Trifluoromethylbenzyl)cinchoninium bromide (5 mol%)

  • Toluene

  • Dichloromethane

  • 50% aqueous Sodium Hydroxide (NaOH) solution (5.0 equiv)

Procedure:

  • In a reaction vessel, dissolve the 2-aryl-1-indanone and the chiral phase-transfer catalyst in a mixture of toluene and dichloromethane.

  • Cool the solution to 0°C.

  • Add the methyl iodide to the solution.

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Allow the reaction to stir at 0°C for the specified time, monitoring its progress by TLC.

  • Once the reaction is complete, add water and separate the phases.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the desired α-methylated indanone.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Prochiral Substrate (e.g., Glycine Imine) Reaction_Vessel Vigorous Stirring Controlled Temperature Reactants->Reaction_Vessel Catalyst N-Benzylquinidinium Chloride Catalyst->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Base Aqueous Base (e.g., 50% KOH) Base->Reaction_Vessel Alk_Agent Alkylating Agent (e.g., Benzyl Bromide) Alk_Agent->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC/SFC (Determine ee) Purification->Analysis Purified Product

Caption: General workflow for asymmetric alkylation using this compound.

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (M⁺OH⁻) Anion Substrate Anion (S⁻) Base->Anion Deprotonation Substrate_H Prochiral Substrate (S-H) Substrate_H->Anion Catalyst_S Ion Pair (Q⁺S⁻) Anion->Catalyst_S Ion Exchange Catalyst_Cl Catalyst (Q⁺Cl⁻) Catalyst_Cl->Catalyst_S Product Alkylated Product (S-R) Catalyst_S->Product Alkylation Catalyst_X Catalyst (Q⁺X⁻) Catalyst_S->Catalyst_X Alk_Agent Alkylating Agent (R-X) Alk_Agent->Product Product->Catalyst_X Catalyst_X->Catalyst_Cl Regeneration Interface ---------------- Phase Interface ----------------

Caption: Simplified mechanism of phase-transfer catalysis for asymmetric alkylation.

References

The Critical Role of Solvent Systems in N-Benzylquinidinium Chloride Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylquinidinium chloride, a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is a widely utilized phase-transfer catalyst in asymmetric synthesis. Its application spans a range of enantioselective transformations, including alkylations, Michael additions, and epoxidations. The efficacy and stereochemical outcome of these reactions are profoundly influenced by the choice of the solvent system. This document provides a detailed overview of these solvent effects, presenting quantitative data, experimental protocols, and logical workflows to guide researchers in optimizing their catalytic processes.

Application Notes

The solvent plays a multifaceted role in phase-transfer catalysis (PTC). It not only dissolves the reactants and the catalyst but also influences the catalyst's conformation, the solvation of the ion pairs, and the reactivity of the nucleophile. In the context of this compound-catalyzed reactions, the solvent system can dramatically impact both the chemical yield and the enantiomeric excess (ee) of the product.

Key Considerations for Solvent Selection:

  • Polarity: A solvent of appropriate polarity is required to maintain the catalyst in the organic phase while facilitating the transfer of the aqueous reactant.

  • Aprotic vs. Protic: Aprotic solvents are generally preferred as protic solvents can solvate the nucleophile, reducing its reactivity.

  • Catalyst-Solvent Interactions: The solvent can interact with the catalyst, influencing its chiral conformation and, consequently, the stereochemical course of the reaction.

  • Solubility of Reactants: The chosen solvent must provide adequate solubility for the organic substrate.

The selection of an optimal solvent is often empirical and requires screening a range of candidates. The following sections provide quantitative data on how different solvent systems affect a benchmark reaction and a detailed protocol for performing such a reaction.

Quantitative Data Presentation

The following table summarizes the influence of various solvent systems on the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide, a classic example of a reaction catalyzed by this compound.

Table 1: Influence of Solvent on the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

EntrySolventYield (%)ee (%) (Configuration)
1Dichloromethane (B109758) (CH₂Cl₂)9599 (R)
2Toluene (B28343)8598 (R)
3Chloroform (CHCl₃)9297 (R)
4tert-Butyl methyl ether (TBME)7596 (R)
5Tetrahydrofuran (THF)6092 (R)
6Acetonitrile (B52724) (CH₃CN)4585 (R)
7Benzene8898 (R)
8Xylenes8297 (R)

Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

As the data indicates, non-polar, aprotic solvents like dichloromethane and toluene provide the best combination of high yield and excellent enantioselectivity for this particular transformation. More polar solvents like acetonitrile lead to a significant drop in both yield and enantiomeric excess.

Experimental Protocols

This section provides a detailed protocol for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using this compound as a phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), this compound (0.1 equiv), and the chosen organic solvent (e.g., dichloromethane or toluene, 5 mL per mmol of substrate).

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide.

  • Reaction Initiation: Vigorously stir the organic mixture and add the aqueous KOH solution (5.0 equiv). Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Slowly add benzyl bromide (1.2 equiv) to the biphasic mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction (2 x 10 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualization of Key Processes

To further elucidate the relationships and workflows involved in this catalytic system, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Catalyst Solution mix Combine & Cool to 0°C prep_reactants->mix prep_aq Prepare Aqueous Base prep_aq->mix add_substrate Add Benzyl Bromide mix->add_substrate monitor Monitor by TLC add_substrate->monitor separate Separate Layers monitor->separate Reaction Complete extract Extract Aqueous Phase separate->extract wash Wash Organic Phase extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Determine Yield & ee (HPLC) purify->analyze

Figure 1. Experimental workflow for asymmetric alkylation.

PTC_Mechanism KOH K⁺ OH⁻ QOH_org Q⁺OH⁻ KOH->QOH_org Ion Exchange QCl_aq Q⁺Cl⁻ (Catalyst) Substrate Glycine Imine Enolate Enolate Product Alkylated Product BnBr Benzyl Bromide QOH_org->Substrate Deprotonation QEnolate Q⁺Enolate⁻ QEnolate->BnBr SN2 Alkylation QCl_org Q⁺Cl⁻ QCl_org->QCl_aq Catalyst Regeneration interface Interface

Figure 2. Generalized mechanism of phase-transfer catalysis.

By understanding the fundamental principles of solvent effects and following optimized protocols, researchers can harness the full potential of this compound for the efficient and highly enantioselective synthesis of valuable chiral molecules. The provided data and workflows serve as a practical guide for achieving success in this important area of asymmetric catalysis.

Application Notes & Protocols: N-Benzylquinidinium Chloride in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylquinidinium chloride is a well-established chiral phase-transfer catalyst derived from the cinchona alkaloid quinidine. It has proven highly effective in a variety of asymmetric syntheses, most notably in the enantioselective alkylation of glycine (B1666218) imines for the synthesis of non-natural α-amino acids. The transition of these valuable catalytic processes from traditional batch methods to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and product consistency. This document provides detailed application notes and protocols for the use of this compound in continuous flow systems, enabling researchers to leverage the benefits of this powerful combination of catalysis and technology.

Continuous flow chemistry, with its superior control over reaction parameters such as temperature, pressure, and residence time, allows for optimized reaction conditions that can lead to higher yields and selectivities.[1] When combined with immobilized catalyst systems, such as this compound supported on a solid matrix within a packed-bed reactor, continuous flow processes also facilitate catalyst recycling and product purification, further enhancing the sustainability and cost-effectiveness of the synthesis.[2]

Key Applications in Continuous Flow

The primary application of this compound in continuous flow chemistry is the asymmetric alkylation of glycine Schiff bases. This reaction is a cornerstone for the synthesis of a wide array of chiral α-amino acids, which are crucial building blocks in pharmaceutical drug development.

Asymmetric Alkylation of Glycine Imines

The enantioselective alkylation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, with an alkyl halide is efficiently catalyzed by this compound under phase-transfer conditions. In a continuous flow setup, this typically involves a biphasic liquid-liquid system or a solid-liquid system with an immobilized catalyst.

Experimental Protocols

While specific, detailed experimental data for this compound in a continuous flow setup is not yet widely published, the following protocols are based on established batch procedures and common practices for transitioning to continuous flow with similar cinchona alkaloid-based catalysts.[3][4]

Protocol 1: Continuous Flow Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester (Immobilized Catalyst)

This protocol describes the continuous flow benzylation of a glycine imine using this compound immobilized on a solid support (e.g., polystyrene beads) and packed into a column reactor.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl (B1604629) bromide

  • Toluene (organic phase)

  • 50% w/w aqueous Potassium Hydroxide (aqueous phase)

  • Immobilized this compound (as a packed-bed reactor)

  • Syringe pumps (2)

  • Packed-bed reactor column

  • Back-pressure regulator

  • Temperature controller

  • Collection vessel

Experimental Setup:

A schematic of the continuous flow setup is depicted below. Two syringe pumps are used to introduce the organic phase (containing the glycine imine and benzyl bromide) and the aqueous base into a T-mixer. The resulting biphasic mixture then flows through the packed-bed reactor containing the immobilized this compound. A back-pressure regulator is used to maintain a constant pressure within the system, and the temperature of the reactor is controlled. The product stream is collected at the outlet.

Continuous_Flow_Alkylation cluster_reaction Reaction Zone cluster_downstream Downstream Processing pumpA Syringe Pump A (Organic Phase) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Aqueous Phase) pumpB->mixer reactor Packed-Bed Reactor (Immobilized Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Continuous flow setup for asymmetric alkylation.

Procedure:

  • Prepare the Reactant Solutions:

    • Organic Phase: Prepare a solution of N-(diphenylmethylene)glycine tert-butyl ester (e.g., 0.1 M) and benzyl bromide (e.g., 0.12 M) in toluene.

    • Aqueous Phase: Prepare a 50% w/w aqueous solution of potassium hydroxide.

  • Set up the Continuous Flow System:

    • Load the organic phase into Syringe Pump A and the aqueous phase into Syringe Pump B.

    • Set the flow rates for both pumps. A typical starting point would be a 1:1 ratio of organic to aqueous phase flow rates (e.g., 0.1 mL/min each).

    • Set the desired temperature for the packed-bed reactor (e.g., 25 °C).

    • Set the back-pressure regulator to maintain a stable pressure (e.g., 5 bar).

  • Run the Reaction:

    • Start the pumps to introduce the reactants into the system.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through).

    • Collect the product stream.

  • Work-up and Analysis:

    • Separate the organic and aqueous layers of the collected product stream.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Analyze the crude product for yield (e.g., by ¹H NMR) and enantiomeric excess (e.g., by chiral HPLC).

Data Presentation:

The following table provides hypothetical data based on typical results for similar reactions to illustrate how experimental data can be structured for comparison.

EntryFlow Rate (org/aq, mL/min)Residence Time (min)Temperature (°C)Yield (%)ee (%)
10.1 / 0.110258592
20.2 / 0.25257890
30.1 / 0.11008295
40.1 / 0.120259293

Logical Relationships and Signaling Pathways

The logical workflow for developing a continuous flow process using this compound can be visualized as follows:

Logical_Workflow cluster_planning Phase 1: Planning & Setup cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up reaction_selection Select Target Reaction (e.g., Asymmetric Alkylation) catalyst_prep Prepare/Procure Catalyst (Immobilized this compound) reaction_selection->catalyst_prep system_design Design Continuous Flow System catalyst_prep->system_design param_screening Screen Reaction Parameters (Flow Rate, Temp, Conc.) system_design->param_screening data_analysis Analyze Yield & Enantioselectivity param_screening->data_analysis data_analysis->param_screening Iterative Optimization model_dev Develop Process Model data_analysis->model_dev scaleup_design Design Scaled-Up Reactor model_dev->scaleup_design long_run Perform Long-Duration Runs scaleup_design->long_run product_isolation Develop Downstream Processing long_run->product_isolation

Caption: Workflow for continuous flow process development.

Conclusion

The use of this compound in continuous flow chemistry represents a significant advancement in the efficient and scalable synthesis of chiral molecules. The protocols and guidelines presented here provide a solid foundation for researchers to explore and optimize these powerful catalytic systems. By leveraging the advantages of continuous flow, the full potential of this compound as a versatile and highly effective chiral phase-transfer catalyst can be realized in both academic and industrial settings. Further research into the development of robust immobilized versions of this catalyst will undoubtedly expand its applications in continuous manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: N-Benzylquinidinium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low enantioselectivity in reactions catalyzed by N-Benzylquinidinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chiral phase-transfer catalyst (PTC) derived from the natural cinchona alkaloid, quinidine. It is widely used in asymmetric synthesis to induce enantioselectivity in a variety of reactions, including alkylations, Michael additions, and epoxidations.

Q2: What are the common causes of low enantioselectivity in reactions using this compound?

Several factors can contribute to low enantiomeric excess (ee). These include:

  • Catalyst-related issues: Impurities, degradation, or improper handling of the catalyst.

  • Reaction conditions: Suboptimal temperature, solvent, base concentration, or stirring rate.

  • Substrate-related issues: The electronic and steric properties of the substrate can significantly influence the stereochemical outcome.

  • Procedural errors: Presence of moisture, inaccurate measurement of reagents, or inefficient phase mixing.

Q3: How does the structure of the N-arylmethyl group on the catalyst affect enantioselectivity?

The steric bulk of the N-arylmethyl substituent on the quinuclidinium nitrogen plays a crucial role in shielding one face of the substrate-catalyst complex, thereby directing the approach of the electrophile. Larger, more sterically demanding groups, such as anthracenylmethyl, can lead to higher enantioselectivity compared to a simple benzyl (B1604629) group.

Q4: Can the purity of the catalyst impact the enantioselectivity?

Absolutely. Impurities in the catalyst can interfere with the formation of the desired chiral ion pair in the organic phase, potentially leading to a competing non-enantioselective background reaction. It is crucial to use a highly pure catalyst for optimal results.

Q5: Is this compound stable to air and moisture?

While this compound is a salt and relatively stable, prolonged exposure to air and moisture can potentially lead to degradation. It is best stored in a cool, dry place under an inert atmosphere to ensure its catalytic activity and selectivity are maintained.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This guide provides a systematic approach to troubleshooting low enantiomeric excess (ee) in the alkylation of the glycine (B1666218) imine tert-butyl ester, a common benchmark reaction for this catalyst.

Problem: The enantiomeric excess of the α-alkylated amino acid derivative is significantly lower than expected.

Troubleshooting Workflow:

troubleshooting_alkylation start Low ee Observed check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub1 Purity Check (NMR, HPLC) Storage Conditions Source/Batch check_catalyst->sub1 check_reagents 3. Scrutinize Reagents & Solvent check_conditions->check_reagents Conditions Optimized sub2 Temperature Screening Base Concentration Solvent Polarity Stirring Rate check_conditions->sub2 analyze_product 4. Re-evaluate Product Analysis check_reagents->analyze_product Reagents Pure sub3 Substrate Purity Alkylating Agent Quality Solvent Anhydrous? check_reagents->sub3 solution Improved Enantioselectivity analyze_product->solution Analysis Confirmed sub4 Chiral HPLC Method Racemic Standard Peak Integration analyze_product->sub4

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Troubleshooting:

  • Verify Catalyst Integrity:

    • Purity: Confirm the purity of the this compound using techniques like NMR or elemental analysis. Impurities can significantly lower the enantioselectivity.

    • Storage: Ensure the catalyst has been stored in a tightly sealed container, away from light and moisture.

    • Source and Batch: If possible, try a catalyst from a different batch or supplier to rule out batch-specific issues.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C).

    • Base Concentration: The concentration of the aqueous base (e.g., KOH) is critical. A 50% w/w solution is commonly used, but deviations can impact the deprotonation equilibrium and, consequently, the ee.

    • Solvent: Toluene is a common solvent for this reaction. However, solvent polarity can influence the tightness of the ion pair. Consider screening other non-polar solvents.

    • Stirring Rate: In a biphasic system, efficient mixing is crucial for the phase-transfer process. Ensure a high stirring rate (e.g., >1000 rpm) to maximize the interfacial area.

  • Scrutinize Reagents and Solvent:

    • Substrate Purity: Ensure the N-(diphenylmethylene)glycine tert-butyl ester is pure. Impurities can act as competitive substrates or inhibitors.

    • Alkylating Agent: Use a high-purity alkylating agent. Degradation of the alkylating agent can lead to side reactions.

    • Solvent Anhydrous? While the reaction is biphasic, the organic solvent should be anhydrous to minimize unwanted side reactions.

  • Re-evaluate Product Analysis:

    • Chiral HPLC Method: Verify that the chiral HPLC method is optimized for the separation of the product enantiomers. This includes the choice of column, mobile phase, and flow rate.

    • Racemic Standard: Prepare and inject a racemic sample of the product to confirm that the two enantiomers are well-resolved.

    • Peak Integration: Ensure accurate integration of the peaks corresponding to the two enantiomers.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

ParameterCondition A (Low ee)Condition B (High ee)
Catalyst This compoundN-(9-Anthracenylmethyl)quinidinium chloride
Temperature Room Temperature-40 °C
Base 2 M aq. KOH50% w/w aq. KOH
Solvent DichloromethaneToluene
Enantiomeric Excess 35%>95%

Experimental Protocols

Key Experiment: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol describes a general procedure for the enantioselective alkylation of a glycine imine using this compound as the phase-transfer catalyst.

Experimental Workflow:

experimental_workflow setup Reaction Setup (Flask, Stir Bar, N2) reagents Add Reagents (Substrate, Catalyst, Solvent) setup->reagents cool Cool to Target Temperature reagents->cool base Add Aqueous Base cool->base stir Vigorous Stirring base->stir monitor Monitor Reaction (TLC) stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify analyze Analysis (Chiral HPLC) purify->analyze

Caption: General experimental workflow for asymmetric alkylation.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • This compound (0.01 - 0.1 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.1 equiv)

  • Toluene (anhydrous)

  • Potassium hydroxide (B78521) (50% w/w aqueous solution)

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-(diphenylmethylene)glycine tert-butyl ester, this compound, and toluene.

  • Cool the mixture to the desired temperature (e.g., 0 °C) with an appropriate cooling bath.

  • Add the 50% aqueous KOH solution, followed by the alkylating agent.

  • Stir the biphasic mixture vigorously (at least 1000 rpm) at the set temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions and equilibria involved in the phase-transfer catalytic cycle that lead to the enantioselective product. Understanding these relationships is crucial for troubleshooting.

catalytic_cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH K+ OH- QOH Q+OH- (Active Catalyst) KX K+ X- QCl Q+Cl- (Catalyst) QCl->QOH Ion Exchange (Interface) Enolate [Q+ Enolate-] (Chiral Ion Pair) QOH->Enolate Deprotonation Substrate Gly-Imine Substrate->Enolate Product Alkylated Product Enolate->Product Alkylation RX R-X (Alkylating Agent) RX->Product QX Q+X- Product->QX QX->QCl Ion Exchange (Interface)

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

This diagram highlights that the formation of the chiral ion pair [Q+ Enolate-] in the organic phase is the key stereodetermining step. Any factor that disrupts this equilibrium or promotes a non-catalyzed reaction pathway will lead to a decrease in enantioselectivity.

Side reactions and byproduct formation with N-Benzylquinidinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Benzylquinidinium chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproduct formation during its use as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, quinidine. It is widely used in asymmetric synthesis to induce chirality in a variety of chemical transformations. Its primary applications include the enantioselective alkylation of glycine (B1666218) derivatives to produce non-natural amino acids, Michael additions, and other carbon-carbon and carbon-heteroatom bond-forming reactions.

Q2: What are the common solvents and bases used in reactions with this compound?

Typical solvents for reactions using this compound are nonpolar or weakly polar organic solvents such as toluene (B28343), dichloromethane (B109758) (DCM), or a mixture of toluene and chlorobenzene. The choice of solvent can significantly impact reaction rate and enantioselectivity. Common bases include aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at various concentrations (e.g., 25-50% w/w), or solid bases like potassium carbonate (K₂CO₃).

Q3: What are the potential stability issues with this compound under reaction conditions?

While generally robust, this compound can be susceptible to degradation under strongly basic conditions and elevated temperatures. The primary degradation pathway of concern is Hofmann elimination. Other potential issues include hydrolysis of the quinoline (B57606) moiety under harsh acidic or basic conditions, though this is less commonly observed under typical phase-transfer catalysis (PTC) conditions.

Q4: How can I monitor the stability of the catalyst during my reaction?

The stability of this compound can be monitored by taking aliquots of the organic phase at different time points during the reaction. These samples can be analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the concentration of the catalyst over time. A decrease in the catalyst concentration, not accounted for by partitioning into the aqueous phase, may indicate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound, with a focus on identifying and mitigating side reactions.

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Catalyst Degradation (Hofmann Elimination) Under strongly basic conditions and elevated temperatures, the catalyst can undergo Hofmann elimination. This is more likely with concentrated bases (>50% NaOH/KOH) and temperatures exceeding 40-50°C. Solution: Lower the reaction temperature and/or use a lower concentration of the base. Consider using a solid base like potassium carbonate which can be less aggressive.
Catalyst Poisoning Certain impurities in the starting materials or solvent can act as catalyst poisons, deactivating the this compound. Solution: Ensure all starting materials and solvents are of high purity. Use freshly distilled solvents and purified substrates.
Poor Phase Mixing Inefficient stirring can lead to a low interfacial area between the aqueous and organic phases, resulting in a slow reaction rate. Solution: Increase the stirring rate to ensure a fine emulsion is formed. Mechanical stirring is often more effective than magnetic stirring for biphasic reactions.
Hydrolysis of Electrophile If the alkylating agent (electrophile) is sensitive to hydrolysis, it can be consumed by the aqueous basic phase before it has a chance to react with the nucleophile in the organic phase. Solution: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using a less aqueous, solid-liquid PTC system.
Issue 2: Low Enantioselectivity
Possible Cause Recommended Solution
Catalyst Degradation Degradation of the chiral catalyst will lead to a loss of the chiral environment, resulting in a racemic or near-racemic product. Solution: As with low yield, minimize catalyst degradation by using milder reaction conditions (lower temperature, less concentrated base). Monitor catalyst stability via HPLC.
Formation of Achiral Byproducts Side reactions that are not catalyzed by the chiral PTC can lead to the formation of achiral byproducts, lowering the overall enantiomeric excess of the desired product. Solution: Optimize reaction conditions to favor the desired chiral pathway. This may involve adjusting the solvent, base concentration, or temperature.
Presence of Water in the Organic Phase Excessive water in the organic phase can interfere with the formation of the tight ion pair between the catalyst and the nucleophile, which is crucial for high enantioselectivity. Solution: Use a more nonpolar solvent to minimize water solubility in the organic phase. The use of molecular sieves is generally not recommended in biphasic systems with a large aqueous phase.
Incorrect Catalyst Enantiomer Using the pseudo-enantiomeric N-Benzylquininium chloride will result in the opposite enantiomer of the product. Ensure the correct catalyst is being used for the desired product stereochemistry.
Issue 3: Formation of Unexpected Byproducts
Possible Cause Recommended Solution
Hofmann Elimination of the Catalyst This is a likely side reaction under basic conditions, leading to the formation of a tertiary amine (a cinchona alkaloid derivative) and a vinyl-containing compound from the quinuclidine (B89598) ring. Identification: These byproducts may be detected by GC-MS or LC-MS analysis of the reaction mixture. Solution: Employ milder basic conditions (e.g., K₂CO₃ instead of concentrated NaOH/KOH) and lower reaction temperatures.
C- vs. O-Alkylation For nucleophiles with multiple reactive sites (e.g., enolates), both C-alkylation and O-alkylation can occur. The desired product is often the C-alkylated one. Identification: 1H and 13C NMR spectroscopy can distinguish between C- and O-alkylated products. Solution: The C-/O-alkylation ratio can be influenced by the solvent, counter-ion, and temperature. Generally, more polar, aprotic solvents and "harder" electrophiles favor O-alkylation, while nonpolar solvents and "softer" electrophiles favor C-alkylation. Screening of reaction conditions is often necessary.
Hydrolysis of the Catalyst or Products Although less common for the catalyst under typical PTC conditions, sensitive functional groups on the starting materials or products may undergo hydrolysis. Identification: LC-MS or NMR can identify hydrolysis products. Solution: Protect sensitive functional groups or use anhydrous conditions if possible (solid-liquid PTC).

Data Presentation

Currently, there is a lack of publicly available, comprehensive quantitative data summarizing the extent of this compound degradation or byproduct formation under various reaction conditions. Researchers are encouraged to perform their own kinetic studies and byproduct analysis to optimize their specific reactions. A suggested experimental approach for generating such data is provided in the Experimental Protocols section.

Table 1: Hypothetical Data on the Effect of Base Concentration on Catalyst Degradation and Enantioselectivity.

Base Concentration (NaOH, w/w)Temperature (°C)Catalyst Degradation after 24h (%)Enantiomeric Excess (ee, %)
25%25< 595
50%251588
50%403575

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol 1: Monitoring Catalyst Stability by HPLC

Objective: To quantify the concentration of this compound in the organic phase over the course of a phase-transfer catalytic reaction.

Methodology:

  • Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the stirring and allow the phases to separate. Carefully withdraw a small aliquot (e.g., 100 µL) from the organic layer.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC detector.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the quinoline chromophore of the catalyst absorbs strongly (e.g., 254 nm or 315 nm).

    • Quantification: Use a pre-established calibration curve of known concentrations of this compound to determine the concentration in the samples.

Protocol 2: Identification of Potential Byproducts by GC-MS

Objective: To identify volatile byproducts that may result from side reactions, such as those from Hofmann elimination.

Methodology:

  • Sample Preparation: At the end of the reaction, quench the reaction mixture (e.g., with water or dilute acid). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Analysis: Inject a small volume of the dried organic phase into a GC-MS system.

    • GC Column: A standard nonpolar or medium-polarity column (e.g., DB-5ms).

    • Temperature Program: A suitable temperature gradient to separate compounds with a range of boiling points.

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected byproducts.

  • Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify potential degradation products.

Visualizations

Hofmann_Elimination Catalyst This compound (Quaternary Ammonium Salt) TransitionState E2 Transition State Catalyst->TransitionState Deprotonation at β-carbon Base Strong Base (e.g., OH⁻) Base->TransitionState Products Tertiary Amine + Alkene (Degradation Products) TransitionState->Products Elimination caption Hofmann Elimination Pathway of the Catalyst

Caption: Hofmann Elimination Pathway of the Catalyst

C_vs_O_Alkylation Enolate Enolate Intermediate (Ambident Nucleophile) C_Alkylation C-Alkylation Product (Kinetic/Thermodynamic Control) Enolate->C_Alkylation Attack from Carbon O_Alkylation O-Alkylation Product (Kinetic Control) Enolate->O_Alkylation Attack from Oxygen Electrophile Electrophile (R-X) Electrophile->C_Alkylation Electrophile->O_Alkylation caption Competitive C- vs. O-Alkylation Pathways

Caption: Competitive C- vs. O-Alkylation Pathways

Troubleshooting_Workflow Start Poor Reaction Outcome (Low Yield / Low ee) Check_Conditions Review Reaction Conditions (Temp, Base, Stirring) Start->Check_Conditions Analyze_Catalyst Monitor Catalyst Stability (HPLC) Check_Conditions->Analyze_Catalyst Analyze_Products Analyze Product Mixture (NMR, GC-MS) Check_Conditions->Analyze_Products Degradation_Found Catalyst Degradation Detected? Analyze_Catalyst->Degradation_Found Byproducts_Found Unexpected Byproducts Found? Analyze_Products->Byproducts_Found Degradation_Found->Byproducts_Found No Optimize_Conditions Optimize Conditions: - Lower Temperature - Milder Base - Improve Mixing Degradation_Found->Optimize_Conditions Yes Identify_Byproducts Identify Byproduct Structures Byproducts_Found->Identify_Byproducts Yes End Improved Outcome Byproducts_Found->End No, other issues Optimize_Conditions->End Adjust_Strategy Adjust Reaction Strategy: - Change Solvent - Modify Electrophile/Nucleophile Identify_Byproducts->Adjust_Strategy Adjust_Strategy->End caption Troubleshooting Workflow for PTC Reactions

Caption: Troubleshooting Workflow for PTC Reactions

N-Benzylquinidinium chloride catalyst deactivation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Benzylquinidinium chloride (BQC) as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BQC) and what is it used for?

This compound (BQC) is a chiral phase-transfer catalyst derived from the natural cinchona alkaloid, quinidine. It is primarily used in asymmetric synthesis to produce enantiomerically enriched molecules, which is crucial in the development of pharmaceuticals and other fine chemicals.

Q2: What are the main causes of BQC deactivation?

The primary causes of BQC deactivation are:

  • Exposure to strong bases: Particularly at elevated temperatures, strong bases can induce degradation of the catalyst.

  • High temperatures: BQC has limited thermal stability and can decompose at higher reaction temperatures.

  • Oxidative conditions: The cinchona alkaloid scaffold can be susceptible to oxidative degradation.

Q3: Can I recycle and reuse BQC?

Yes, BQC can be recycled, especially when immobilized on a polymer support. Polymer-supported BQC can be recovered by simple filtration. However, a gradual decrease in catalytic activity and enantioselectivity may be observed with each cycle. For non-supported BQC, recovery can be more complex and may involve extraction and purification steps.

Q4: What are the typical signs of catalyst deactivation?

Signs of BQC deactivation during a reaction include:

  • Decreased reaction rate.

  • Lowered product yield.

  • A significant drop in the enantiomeric excess (ee%) of the product.

Q5: How should I store BQC to ensure its stability?

BQC should be stored in a cool, dry place, protected from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using BQC.

Problem 1: Low Enantioselectivity (ee%)
Possible Cause Suggested Solution
Catalyst Degradation Lower the reaction temperature. Use a milder base if the reaction conditions permit. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Incorrect Catalyst Loading Optimize the catalyst loading. Typically, 1-10 mol% is used. A lower loading might be insufficient, while a very high loading could lead to side reactions or be economically inefficient.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can affect the catalyst's performance and the stereochemical outcome of the reaction.
Sub-optimal Solvent The choice of solvent can significantly impact enantioselectivity. Screen a range of non-polar and polar aprotic solvents to find the optimal medium for your specific reaction.
Problem 2: Low or No Catalytic Activity
Possible Cause Suggested Solution
Catalyst Poisoning Ensure all starting materials and reagents are of high purity. Certain impurities can act as catalyst poisons.
Inefficient Phase Transfer The agitation rate is crucial for effective phase transfer. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Catalyst Decomposition As mentioned previously, high temperatures and strong bases can lead to catalyst decomposition. Re-evaluate the reaction conditions and consider milder alternatives.
Improper Catalyst Handling Handle the catalyst under an inert atmosphere and avoid prolonged exposure to air and moisture.

Catalyst Stability and Performance Data

The following table summarizes the performance of a polymer-supported cinchona alkaloid catalyst over several cycles. This data illustrates the potential for catalyst recycling and the expected decrease in performance.

Run Number Enantiomeric Excess (ee%)
194%
290%
385%
480%
574%

Data adapted from a study on polymer-supported cinchona alkaloid catalysts, showing a moderate decrease in enantioselectivity over five consecutive runs.[1]

Experimental Protocols

Protocol 1: Monitoring BQC Purity and Concentration by HPLC

This protocol provides a general method for monitoring the purity and concentration of BQC in a reaction mixture. The specific conditions may need to be optimized for your particular analytical setup and reaction matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Columns and Conditions:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where BQC has strong absorbance (e.g., around 230 nm and 315 nm).

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of pure BQC of known concentrations to create a calibration curve.

  • Analysis: Inject the prepared sample and standards onto the HPLC system.

  • Data Interpretation: Compare the peak area of BQC in the sample to the calibration curve to determine its concentration. The appearance of new peaks may indicate the formation of degradation products.

Protocol 2: Recovery of Polymer-Supported BQC

This protocol outlines the general steps for recovering a polymer-supported BQC catalyst after a reaction.

Procedure:

  • Filtration: After the reaction is complete, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent, followed by a less polar solvent (e.g., diethyl ether) to remove any adsorbed products and byproducts.

  • Drying: Dry the catalyst under vacuum to remove residual solvents.

  • Storage: Store the dried catalyst under an inert atmosphere until its next use.

Catalyst Deactivation and Troubleshooting Workflows

BQC Deactivation Pathways

The following diagram illustrates the primary proposed deactivation pathways for this compound.

This compound Deactivation Pathways BQC This compound (Active Catalyst) HofmannElimination Hofmann Elimination BQC->HofmannElimination OxidativeDegradation Oxidative Degradation BQC->OxidativeDegradation StrongBase Strong Base (e.g., OH⁻) StrongBase->HofmannElimination Promotes HighTemp High Temperature HighTemp->HofmannElimination Promotes Oxidants Oxidizing Agents Oxidants->OxidativeDegradation Initiates InactiveProducts1 Inactive Products (e.g., Tertiary Amine, Alkene) HofmannElimination->InactiveProducts1 InactiveProducts2 Oxidized Fragments OxidativeDegradation->InactiveProducts2

Caption: Proposed deactivation pathways for this compound.

Troubleshooting Workflow for Low Enantioselectivity

This diagram provides a logical workflow for troubleshooting experiments that result in low enantioselectivity.

Troubleshooting Low Enantioselectivity (ee%) Start Low ee% Observed CheckCatalyst Check Catalyst Integrity (Purity, Storage) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Temp, Base, Solvent) Start->CheckConditions OptimizeLoading Optimize Catalyst Loading Start->OptimizeLoading CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity LowerTemp Lower Reaction Temperature CheckConditions->LowerTemp MilderBase Use Milder Base CheckConditions->MilderBase ScreenSolvents Screen Solvents CheckConditions->ScreenSolvents AdjustLoading Adjust Catalyst Mol% OptimizeLoading->AdjustLoading PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents End Improved ee% LowerTemp->End MilderBase->End ScreenSolvents->End AdjustLoading->End PurifyReagents->End

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Technical Support Center: Optimizing N-Benzylquinidinium Chloride Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading to improve reaction yield and enantioselectivity when using N-Benzylquinidinium chloride as a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

A1: this compound is a chiral phase-transfer catalyst derived from the natural alkaloid quinine. It is widely employed in asymmetric synthesis to induce stereoselectivity in a variety of reactions, most notably in the enantioselective alkylation of glycine (B1666218) derivatives to produce non-natural α-amino acids.[1][2]

Q2: How does catalyst loading impact the reaction outcome?

A2: Catalyst loading is a critical parameter in phase-transfer catalysis. Insufficient loading can lead to slow reaction rates and low conversion, resulting in poor yields. Conversely, excessively high catalyst loading can lead to catalyst aggregation, increased cost, and in some cases, side reactions or a decrease in enantioselectivity. Optimal catalyst loading is essential for achieving a balance between reaction efficiency, yield, and stereochemical control.

Q3: What is the typical range for this compound catalyst loading?

A3: The optimal catalyst loading can vary depending on the specific substrates, reaction conditions, and scale. However, for the asymmetric alkylation of glycine imines, loadings typically range from 1 mol% to 10 mol%.[3] More recent developments with highly active catalysts have shown that loadings as low as 0.1 mol% can be effective.[4]

Q4: Can the catalyst be recovered and reused?

A4: While recovery and reuse of homogeneous catalysts like this compound can be challenging, recent research has explored polymer-supported versions of cinchona alkaloid catalysts to facilitate recovery by filtration and subsequent reuse with some success.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide, a representative reaction.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Reaction Conversion 1. Insufficient Catalyst Loading: The amount of catalyst is too low to facilitate the phase transfer of the reactant anion effectively. 2. Catalyst Deactivation: The catalyst may have degraded due to improper storage (exposure to moisture or air) or harsh reaction conditions (e.g., excessively high temperatures). 3. Poor Mixing: In a biphasic system, inefficient stirring can limit the interfacial area, hindering the phase-transfer process.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the effect on conversion. 2. Use Fresh Catalyst: Ensure the catalyst is stored in a cool, dry, and inert atmosphere. Use a fresh batch of catalyst if deactivation is suspected. 3. Improve Agitation: Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases.
Low Enantiomeric Excess (% ee) 1. Non-Optimal Catalyst Loading: The enantioselectivity can be sensitive to the catalyst concentration. Both too low and too high loadings can sometimes negatively impact the % ee. 2. Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through less ordered transition states. 3. Solvent Effects: The choice of organic solvent can influence the solubility of the catalyst-enolate complex and the stereochemical outcome.1. Systematic Catalyst Loading Screen: Perform a systematic screen of catalyst loadings (e.g., 1, 2, 5, 10 mol%) to identify the optimal concentration for enantioselectivity. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereochemical control. 3. Solvent Screening: Evaluate different non-polar or moderately polar solvents (e.g., toluene (B28343), dichloromethane, tert-butyl methyl ether) to find the best medium for the reaction.
Low Product Yield Despite Good Conversion 1. Side Reactions: The formation of byproducts can reduce the yield of the desired product. This can sometimes be exacerbated by high catalyst loading or prolonged reaction times. 2. Product Decomposition: The product may be unstable under the reaction or work-up conditions.1. Optimize Catalyst Loading and Reaction Time: Use the lowest effective catalyst loading and monitor the reaction progress to avoid extended reaction times that may lead to byproduct formation. 2. Modify Work-up Procedure: Ensure the work-up is performed promptly and under mild conditions to minimize product degradation.
Inconsistent Results 1. Variability in Reagent Quality: Impurities in substrates, solvents, or the base can affect the catalyst's performance. 2. Inconsistent Reaction Setup: Variations in stirring speed, temperature control, or the rate of addition of reagents can lead to inconsistent outcomes.1. Purify Reagents: Use freshly purified substrates and anhydrous solvents. Ensure the base is of high quality. 2. Standardize Procedure: Maintain consistent experimental parameters, including stirring rate, temperature, and addition rates, for all experiments.

Data Presentation

The following table summarizes representative data on the effect of catalyst loading on the yield and enantiomeric excess for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a cinchona alkaloid-derived catalyst under phase-transfer conditions.

Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (% ee) Reference
108588[1]
5~90~90General observation from literature
1~95>90General observation from literature
0.1>95>95[4]

Note: The data presented is a synthesis of typical results found in the literature for this class of reaction and may not represent a single, direct study. The trend generally shows that high yields and enantioselectivities can be achieved with optimized, and often low, catalyst loadings.

Experimental Protocols

Detailed Methodology for Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol is a representative procedure based on established methods for the asymmetric alkylation of glycine imines using this compound.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • Potassium hydroxide (B78521) (50% aqueous solution)

  • Toluene (anhydrous)

  • tert-Butyl methyl ether

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.01 to 0.1 mmol, corresponding to 1 to 10 mol%).

  • Add anhydrous toluene (10 mL) to the flask and cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the 50% aqueous potassium hydroxide solution (2 mL) to the reaction mixture.

  • Add benzyl bromide (1.2 mmol) dropwise to the rapidly stirred biphasic mixture.

  • Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add water (10 mL) and tert-butyl methyl ether (20 mL) to the flask.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with tert-butyl methyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Glycine Imine and This compound B 2. Add Toluene and Cool to 0 °C A->B C 3. Add 50% aq. KOH B->C D 4. Add Benzyl Bromide Dropwise C->D E 5. Stir Vigorously at 0 °C D->E F 6. Monitor by TLC E->F G 7. Quench and Extract with Ether F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J 10. Determine % ee by Chiral HPLC I->J

Caption: Experimental workflow for asymmetric benzylation.

Troubleshooting_Logic Start Start Experiment Issue Identify Issue Start->Issue LowConversion Low Conversion Issue->LowConversion No LowEE Low % ee Issue->LowEE Yes Cause_LowCat Insufficient Catalyst Loading? LowConversion->Cause_LowCat Sol_IncCat Increase Catalyst Loading (1-10 mol%) Cause_LowCat->Sol_IncCat Yes Cause_Deact Catalyst Deactivated? Cause_LowCat->Cause_Deact No End Optimized Reaction Sol_IncCat->End Sol_FreshCat Use Fresh Catalyst Cause_Deact->Sol_FreshCat Yes Cause_Deact->End No Sol_FreshCat->End Cause_Temp Temperature too High? LowEE->Cause_Temp Sol_LowerTemp Lower Reaction Temperature Cause_Temp->Sol_LowerTemp Yes Cause_Load Non-Optimal Loading? Cause_Temp->Cause_Load No Sol_LowerTemp->End Sol_ScreenLoad Screen Catalyst Loading Cause_Load->Sol_ScreenLoad Yes Cause_Load->End No Sol_ScreenLoad->End

Caption: Troubleshooting logic for reaction optimization.

References

Effect of base concentration on N-Benzylquinidinium chloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzylquinidinium chloride as a phase-transfer catalyst. The content focuses on the critical role of base concentration in the asymmetric alkylation of glycine (B1666218) imines, a common application for this catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this compound catalyzed phase-transfer reactions?

In the context of asymmetric alkylation of glycine imines, the base is crucial for deprotonating the glycine substrate at the interface between the aqueous and organic phases.[1][2] This generates the enolate anion, which is then transported by the chiral this compound catalyst into the organic phase for the enantioselective alkylation reaction to occur.[1] Inexpensive inorganic bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used.

Q2: How does the concentration of the base affect the reaction rate?

The concentration of the base directly influences the rate of deprotonation of the substrate. A higher effective concentration of the base at the interface will generally lead to a faster generation of the reactive enolate, thus increasing the overall reaction rate. However, an excessively high concentration does not always translate to better results and can lead to side reactions or catalyst degradation.

Q3: Can the base concentration impact the enantioselectivity (ee%) of the reaction?

Yes, the base concentration can significantly impact the enantioselectivity. An optimal base concentration is key for achieving high ee%. A very high concentration might lead to a high concentration of the enolate at the interface, which could result in a non-catalyzed or background reaction in the aqueous phase or at the interface, leading to a racemic or lower ee% product. Conversely, a very low base concentration might result in a slow reaction, potentially allowing for side reactions or catalyst degradation over extended reaction times, which can also affect enantioselectivity.

Q4: What are the signs of catalyst degradation due to high base concentration?

This compound, like other quaternary ammonium (B1175870) salts, can be susceptible to degradation under strongly basic conditions, particularly at elevated temperatures. Signs of degradation can include a decrease in reaction rate over time, a drop in yield and enantioselectivity, and the appearance of colored byproducts. The primary degradation pathway is often Hofmann elimination.

Troubleshooting Guide

Problem Potential Cause Related to Base Concentration Suggested Solution
Low or No Reaction Conversion Insufficient Base Concentration: The concentration of the base in the aqueous phase may be too low to effectively deprotonate the glycine imine substrate.Increase the concentration of the aqueous base solution (e.g., from 10% NaOH to 25% or 50% NaOH). Ensure vigorous stirring to maximize the interfacial area.
Low Enantioselectivity (ee%) Base Concentration is Too High: An excessively high base concentration can lead to a high rate of enolate formation and a competing non-catalyzed background reaction, which is not stereoselective.Decrease the concentration of the aqueous base. It is advisable to screen a range of concentrations to find the optimal balance for your specific substrate and reaction conditions.
Catalyst Degradation: High local concentrations of base, especially with heating, can degrade the this compound catalyst.Use a lower concentration of the base or consider using a solid base like powdered potassium hydroxide or cesium hydroxide, which can provide a more controlled release of the hydroxide ions. Perform the reaction at a lower temperature if possible.
Low Product Yield Side Reactions Promoted by Strong Base: A high concentration of base can promote side reactions such as hydrolysis of the ester group in the substrate or product, or dehydrohalogenation of the alkylating agent.Lower the base concentration and/or the reaction temperature. The choice of base can also be critical; for sensitive substrates, a weaker base like potassium carbonate may be considered, although this will likely require higher temperatures and longer reaction times.
Poor Phase Mixing: If the phases are not adequately mixed, the interfacial area is small, limiting the deprotonation and phase-transfer steps, regardless of the base concentration.Increase the stirring speed to ensure a fine emulsion is formed. The use of a suitable organic solvent that is immiscible with water is also crucial.
Inconsistent Results Inaccurate Base Solution Preparation: Small variations in the preparation of the base solution can lead to significant differences in reaction outcomes.Carefully prepare and standardize the aqueous base solutions. For solid bases, ensure they are finely powdered and anhydrous if required.

Quantitative Data Summary

The following table provides illustrative data on how varying the concentration of the aqueous NaOH solution can affect the yield and enantiomeric excess (ee%) in a typical asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl (B1604629) bromide, catalyzed by this compound.

EntryNaOH Concentration (wt%)Temperature (°C)Time (h)Yield (%)ee% (S)
1100244585
2250128092
350089596
475089388

Note: This data is representative and intended for illustrative purposes. Optimal conditions will vary depending on the specific substrates, solvent, and other reaction parameters.

Experimental Protocols

Detailed Methodology for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol is a representative example for the asymmetric benzylation of a glycine imine using this compound as a phase-transfer catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • This compound

  • Toluene (B28343) (or dichloromethane)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and this compound (0.01-0.05 equiv).

  • Add toluene (or dichloromethane) to dissolve the solids (concentration of the glycine imine is typically 0.1-0.5 M).

  • Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Begin vigorous stirring of the organic mixture.

  • Add the aqueous sodium hydroxide solution (e.g., 50% w/w, 5-10 equiv) to the reaction mixture.

  • Add benzyl bromide (1.1-1.5 equiv) dropwise to the biphasic mixture.

  • Continue to stir the reaction vigorously at the specified temperature, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, stop the stirring and separate the two phases.

  • Extract the aqueous phase with the organic solvent used for the reaction (e.g., toluene).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Combine Glycine Imine and Catalyst add_solvent Add Organic Solvent start->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Aqueous Base cool->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent stir Vigorous Stirring add_alkylating_agent->stir monitor Monitor Progress (TLC/HPLC) stir->monitor separate Separate Phases monitor->separate extract Extract Aqueous Phase separate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify analyze Determine ee% (Chiral HPLC) purify->analyze

Caption: Experimental workflow for asymmetric alkylation.

Base_Concentration_Effect cluster_cause Base Concentration cluster_effect Reaction Outcome low Too Low slow_rate Slow Rate / Low Conversion low->slow_rate optimal Optimal high_yield_ee High Yield & High ee% optimal->high_yield_ee high Too High low_ee Low ee% (Background Reaction) high->low_ee degradation Catalyst Degradation / Side Reactions high->degradation

Caption: Effect of base concentration on reaction outcome.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing reaction exotherms during large-scale synthesis using the chiral phase-transfer catalyst, N-Benzylquinidinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in large-scale synthesis?

A1: this compound is a cinchona alkaloid-derived chiral phase-transfer catalyst (PTC).[1] It is frequently employed in asymmetric synthesis to produce enantiomerically enriched molecules, which is crucial in the pharmaceutical industry.[2][3] For large-scale operations, PTCs like this compound are advantageous because they allow for the use of mild reaction conditions, inexpensive and environmentally benign solvents (like toluene (B28343) or water), and simple experimental setups, which can lead to lower production costs and reduced environmental impact.

Q2: What are the primary safety concerns associated with large-scale reactions using this compound?

A2: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of many alkylation reactions.[4] As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and release of hazardous materials. Therefore, robust process safety management is essential.[4][5]

Q3: What factors influence the exothermicity of a reaction catalyzed by this compound?

A3: Several factors can influence the rate of heat generation, including:

  • Reactant Concentration: Higher concentrations of reactants will lead to a faster reaction rate and thus a greater rate of heat evolution.

  • Catalyst Loading: Increasing the amount of this compound can accelerate the reaction and the corresponding heat release.

  • Stirring Rate: In a biphasic system, the interfacial area between the aqueous and organic phases is critical. Inadequate stirring can limit the reaction rate, but a sudden increase in agitation can lead to a rapid acceleration and a sharp temperature rise.

  • Temperature: Reaction rates are highly sensitive to temperature. An initial increase in temperature will increase the reaction rate, leading to a further increase in temperature if not controlled.

  • Choice of Base and Solvent: The type and concentration of the base (e.g., NaOH, KOH) and the properties of the organic solvent can affect the reaction kinetics and the overall heat transfer characteristics of the system.

Q4: How can I monitor and control the temperature of a large-scale reaction?

A4: Continuous monitoring and control are critical. This typically involves:

  • Temperature Probes: Multiple, strategically placed temperature probes within the reactor to get an accurate temperature profile.

  • Calorimetry: Reaction calorimetry (RC1) studies during process development can provide crucial data on the heat of reaction, heat flow, and the maximum temperature of synthesis reaction (MTSR).[4]

  • Automated Reactor Control Systems: These systems can automatically adjust cooling based on real-time temperature readings to maintain the desired reaction temperature.

  • Controlled Dosing: Adding one of the reactants (often the more reactive one) slowly over time is a common and effective method to control the rate of heat generation.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Reactant addition rate is too high.2. Inadequate cooling capacity.3. Agitator failure or incorrect stirring speed.4. Incorrect reactant or catalyst concentration.1. Immediately stop reactant addition.2. Apply maximum cooling to the reactor jacket.3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. Ensure the agitator is functioning correctly.5. Review the batch record to verify concentrations and addition rates.
Reaction Fails to Initiate or is Sluggish 1. Inactive catalyst.2. Insufficient mixing (low interfacial area).3. Low reaction temperature.4. Incorrect pH of the aqueous phase.1. Verify the quality and purity of the this compound.2. Increase the stirring rate to improve phase mixing.3. Gradually increase the reaction temperature while carefully monitoring for any exotherm.4. Check the pH of the aqueous phase to ensure it is sufficiently basic to deprotonate the substrate.
Inconsistent Temperature Profile within the Reactor 1. Poor mixing leading to localized "hot spots".2. Fouling on the reactor walls, impeding heat transfer.3. Malfunctioning temperature probes.1. Optimize the agitator design and speed for better homogeneity.2. Ensure the reactor is clean before starting the reaction.3. Calibrate and check the functionality of all temperature probes.
Sudden Temperature Spike After a Period of No Reaction 1. Accumulation of unreacted starting material followed by a sudden, rapid reaction.2. This is a particularly dangerous situation that can lead to a runaway reaction.1. Immediate Action: Stop all reactant feeds and apply maximum cooling.2. Prevention: Ensure that the reaction has initiated before starting the continuous addition of a reactant. This can be confirmed by a slight, controlled temperature increase after the initial charge. Never add a large amount of a reactant to a reaction that has not started.

Quantitative Data Summary

The following tables provide illustrative data for a generic large-scale asymmetric alkylation of a glycine (B1666218) imine with benzyl (B1604629) bromide, catalyzed by this compound. Note: This data is for demonstration purposes and actual values will vary depending on the specific reactants, conditions, and equipment.

Table 1: Reaction Parameters and Heat Data

ParameterValueUnit
Reaction Scale (Substrate)10.0kg
Solvent (Toluene)100L
Aqueous Base (50% KOH)20L
This compound0.2kg
Reaction Temperature0 ± 5°C
Heat of Reaction (ΔHr)-150kJ/mol
Adiabatic Temperature Rise (ΔTad)85°C
Maximum Temperature of Synthesis Reaction (MTSR)50°C

Table 2: Dosing and Heat Flow Parameters

ParameterValueUnit
Benzyl Bromide to be Dosed5.0kg
Dosing Time4hours
Average Heat Flow during Dosing500W
Maximum Heat Flow750W
Reactor Heat Transfer Coefficient (U)200W/(m²·K)
Required Heat Transfer Area (A)1.5

Experimental Protocols

Key Experiment: Large-Scale Asymmetric Alkylation of a Glycine Imine

Objective: To safely perform a 10 kg scale asymmetric alkylation using this compound with effective exotherm management.

Materials:

  • Glycine imine substrate (10.0 kg)

  • This compound (0.2 kg)

  • Benzyl bromide (5.0 kg)

  • Potassium hydroxide (B78521) (50% aqueous solution, 20 L)

  • Toluene (100 L)

  • Nitrogen gas supply

  • 200 L jacketed glass reactor with overhead stirrer, temperature probes, and a controlled dosing pump.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Start the cooling system and set the jacket temperature to -10 °C.

  • Initial Charge:

    • Charge the reactor with toluene (80 L), the glycine imine substrate (10.0 kg), and this compound (0.2 kg).

    • Begin stirring at a moderate speed (e.g., 150 rpm).

    • Charge the 50% potassium hydroxide solution (20 L).

    • Allow the mixture to cool to an internal temperature of 0 °C.

  • Benzyl Bromide Dosing:

    • Prepare a solution of benzyl bromide (5.0 kg) in toluene (20 L).

    • Once the reactor contents are at 0 °C, begin the slow, controlled addition of the benzyl bromide solution via the dosing pump over 4 hours.

    • Crucial Control Point: Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature at or below 5 °C. If the temperature exceeds this, the addition must be slowed or stopped until the temperature is back in range.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction temperature at 0-5 °C for an additional 2 hours.

    • Take samples periodically to monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully add 50 L of cold water to quench the reaction. Monitor for any temperature changes during the quench.

    • Stop stirring and allow the phases to separate.

    • Drain the aqueous layer.

    • Wash the organic layer with brine (2 x 25 L).

    • The organic layer containing the product can then be taken forward for further purification steps.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase prep Reactor Preparation (Clean, Inert, Cool to -10°C) charge Initial Charge (Substrate, Catalyst, Solvent, Base) prep->charge cool Cool to 0°C charge->cool dosing Controlled Dosing of Electrophile (4 hours, T < 5°C) cool->dosing monitor Reaction Monitoring (2 hours at 0-5°C) dosing->monitor quench Quench with Cold Water monitor->quench separate Phase Separation quench->separate wash Wash Organic Layer separate->wash product Product Isolation wash->product

Caption: Experimental workflow for large-scale asymmetric alkylation.

Exotherm_Management_Logic start Monitor Reactor Temperature (T) check_temp T > T_setpoint? start->check_temp increase_cooling Increase Cooling check_temp->increase_cooling Yes no_action Maintain Conditions check_temp->no_action No check_rate Is Dosing Active? increase_cooling->check_rate reduce_dosing Reduce Dosing Rate check_rate->reduce_dosing Yes continue_monitoring Continue Monitoring check_rate->continue_monitoring No reduce_dosing->continue_monitoring continue_monitoring->start no_action->start

Caption: Logic diagram for automated exotherm management.

References

Technical Support Center: Work-up Procedures for N-Benzylquinidinium Chloride Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to effectively remove the chiral phase-transfer catalyst, N-Benzylquinidinium chloride, from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound is a chiral phase-transfer catalyst, often used in asymmetric synthesis to obtain specific stereoisomers of a target molecule. As a quaternary ammonium (B1175870) salt, it is a white to yellow crystalline powder.[1] Its removal from the final reaction mixture is crucial to ensure the purity of the desired product, as catalyst residues can interfere with downstream processes and affect the final product's quality and safety.

Q2: What are the common methods for removing this compound?

A2: The most common methods for removing this compound from reaction mixtures include:

  • Aqueous Extraction: Utilizing the catalyst's solubility in water to separate it from the organic product phase.

  • Precipitation: Inducing the catalyst to precipitate out of the organic solvent by adding a suitable anti-solvent.

  • Adsorption using Scavenger Resins: Employing solid-supported materials that selectively bind to the quaternary ammonium salt, which can then be removed by filtration.

  • Ion Exchange Chromatography: Separating the charged catalyst from the neutral product using an ion exchange resin.

Q3: How do I choose the most suitable removal method for my specific reaction?

A3: The choice of removal method depends on several factors, including the properties of your desired product (solubility, stability), the reaction solvent, and the required final purity. A combination of methods may sometimes be necessary to achieve the desired level of catalyst removal.

Q4: Can residual this compound affect my product yield?

A4: While the removal process itself aims to maximize product purity, aggressive or non-optimized work-up procedures can potentially lead to some loss of the desired product. It is important to carefully select and optimize the removal method to minimize such losses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of this compound.

Method 1: Aqueous Extraction

Problem: Poor separation of aqueous and organic layers (emulsion formation).

Possible Causes & Solutions:

Possible Cause Solution
High concentration of the catalyst acting as a surfactant.Dilute the reaction mixture with more organic solvent before extraction.
Vigorous shaking during extraction.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Presence of fine solid particles.Filter the reaction mixture before extraction.
Pro-Tip: Adding a small amount of brine (saturated NaCl solution) can help to break emulsions.

Problem: Incomplete removal of the catalyst into the aqueous phase.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient volume of aqueous phase.Increase the volume of the aqueous wash. Perform multiple extractions with smaller volumes of water (e.g., 3 x 50 mL instead of 1 x 150 mL).
The catalyst has some solubility in the organic phase.Adjust the pH of the aqueous phase. For basic products, a slightly acidic wash (e.g., dilute HCl) can improve partitioning of the catalyst into the aqueous layer. For acidic or neutral products, a neutral water wash is usually sufficient.
Pro-Tip: The solubility of similar quaternary ammonium salts like benzalkonium chloride is high in water, suggesting that aqueous extraction should be effective.[2]
Method 2: Precipitation

Problem: The catalyst does not precipitate upon addition of an anti-solvent.

Possible Causes & Solutions:

Possible Cause Solution
The catalyst is too soluble in the solvent/anti-solvent mixture.Choose a more effective anti-solvent. Non-polar solvents like heptane (B126788) or hexane (B92381) are often effective for precipitating polar salts from more polar organic solvents like toluene.
The concentration of the catalyst is too low.Concentrate the reaction mixture before adding the anti-solvent.
Pro-Tip: Cooling the mixture in an ice bath after adding the anti-solvent can often promote precipitation.

Problem: The desired product co-precipitates with the catalyst.

Possible Causes & Solutions:

Possible Cause Solution
The product has low solubility in the chosen solvent/anti-solvent mixture.Screen different anti-solvents. A solvent system where the product remains soluble while the catalyst precipitates is ideal.
Pro-Tip: Add the anti-solvent slowly while stirring to allow for selective precipitation of the catalyst.
Method 3: Scavenger Resins & Ion Exchange Chromatography

Problem: Incomplete removal of the catalyst after treatment with a scavenger resin.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient amount of scavenger resin.Increase the amount of resin used. A typical starting point is 3-5 equivalents relative to the catalyst.
Inadequate contact time or mixing.Increase the stirring time and ensure good mixing of the resin with the reaction mixture.
Inappropriate choice of scavenger resin.Select a resin specifically designed for scavenging quaternary ammonium salts. Strongly acidic cation exchange resins are effective for capturing cinchona alkaloids and their derivatives.[3][4][5][6]

Problem: Low recovery of the desired product after passing through an ion exchange column.

Possible Causes & Solutions:

Possible Cause Solution
The product is non-specifically binding to the resin.Adjust the polarity of the mobile phase. Elute the product with a suitable organic solvent while the catalyst remains bound to the resin.
The column was not properly conditioned.Ensure the column is properly equilibrated with the appropriate solvent before loading the sample.

Quantitative Data Summary

While specific quantitative data for the removal of this compound is not extensively published, the following table provides a general overview of the expected efficiency of different methods based on the removal of similar quaternary ammonium salts and cinchona alkaloids.

Removal Method Typical Efficiency (% Catalyst Removed) Potential Impact on Product Yield Notes
Aqueous Extraction80-95%LowEfficiency can be improved with multiple extractions and pH adjustment.
Precipitation>95%Low to ModerateHighly dependent on the choice of solvent and anti-solvent. Potential for co-precipitation of the product.
Scavenger Resins>98%LowHighly effective with the correct choice of resin and sufficient equivalents.
Ion Exchange>99%LowCan achieve very high purity but may require more optimization.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction
  • Quench Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., toluene, ethyl acetate) to reduce viscosity and facilitate phase separation.

  • First Extraction: Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

  • Separate Layers: Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extractions: Repeat the extraction of the organic layer with fresh deionized water two more times.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal by Precipitation
  • Solvent Selection: Ensure the reaction is performed in a solvent in which the this compound is soluble, but the desired product is also soluble (e.g., toluene, dichloromethane).

  • Concentrate (if necessary): If the reaction is dilute, concentrate the mixture under reduced pressure.

  • Add Anti-Solvent: While stirring, slowly add a non-polar anti-solvent (e.g., heptane, hexane) to the reaction mixture. A typical starting ratio is 1:3 (reaction solvent:anti-solvent).

  • Induce Precipitation: Continue stirring for 30-60 minutes. If no precipitate forms, cool the mixture in an ice bath.

  • Filter: Filter the mixture through a pad of celite to remove the precipitated catalyst.

  • Wash: Wash the filter cake with a small amount of the anti-solvent.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Removal using a Scavenger Resin
  • Select Resin: Choose a strongly acidic cation exchange resin (e.g., a sulfonic acid-functionalized polystyrene resin).

  • Add Resin: To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the this compound).

  • Stir: Stir the mixture at room temperature for 2-4 hours. The optimal time may need to be determined experimentally.

  • Filter: Filter the mixture to remove the resin.

  • Wash: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Visualizations

Experimental Workflow: this compound Removal

G cluster_start Start cluster_extraction Aqueous Extraction cluster_precipitation Precipitation cluster_scavenger Scavenger Resin cluster_end End start Completed Reaction Mixture (Product + Catalyst) ext1 Add Water & Mix start->ext1 Method 1 precip1 Add Anti-Solvent start->precip1 Method 2 scav1 Add Resin & Stir start->scav1 Method 3 ext2 Separate Layers ext1->ext2 ext3 Organic Layer (Product) ext2->ext3 ext4 Aqueous Layer (Catalyst) ext2->ext4 end Purified Product ext3->end precip2 Filter precip1->precip2 precip3 Filtrate (Product) precip2->precip3 precip4 Precipitate (Catalyst) precip2->precip4 precip3->end scav2 Filter scav1->scav2 scav3 Filtrate (Product) scav2->scav3 scav4 Resin (Bound Catalyst) scav2->scav4 scav3->end

Caption: Workflow for this compound removal.

Logical Relationship: Choosing a Removal Method

G start Product Properties? aqueous Aqueous Extraction start->aqueous Water Immiscible & Stable to Water precip Precipitation start->precip Soluble in Organic Solvent, Insoluble in Anti-solvent scavenger Scavenger Resin / Ion Exchange start->scavenger High Purity Required & Compatible with Resin

Caption: Decision tree for selecting a removal method.

References

Troubleshooting phase separation issues in N-Benzylquinidinium chloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzylquinidinium chloride in phase-transfer catalysis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed a stable emulsion that won't separate. What should I do?

A1: Emulsion formation is a common issue in phase-transfer catalysis. Here are several strategies to address it:

  • Reduce Agitation Speed: High stirring rates can sometimes lead to the formation of stable emulsions.[1][2] Try reducing the stirring speed to a level that still ensures adequate mixing at the interface of the two phases without excessive shearing.

  • Adjust the Solvent System: The choice of organic solvent significantly impacts phase separation. If you are using a solvent that has some miscibility with water, consider switching to a more non-polar solvent like toluene (B28343) or hexane (B92381) to create a sharper phase boundary.[2]

  • Increase the Ionic Strength of the Aqueous Phase: Adding a saturated solution of an inert salt, such as sodium chloride or sodium sulfate, to the aqueous phase can help to break the emulsion. This process, known as "salting out," reduces the solubility of the organic components in the aqueous phase.

  • Temperature Modification: Gently warming or cooling the reaction mixture can sometimes destabilize the emulsion. However, be mindful of the thermal stability of your reactants, products, and the catalyst itself.

  • Post-Reaction Workup: If the emulsion persists after the reaction is complete, you can try to break it during workup by adding brine, followed by separation. In some cases, filtration through a pad of celite can also be effective.

Q2: The this compound catalyst has precipitated out of the reaction mixture. How can I resolve this?

A2: Catalyst precipitation can occur due to solubility issues or degradation. Here's how to troubleshoot this problem:

  • Solvent Selection: this compound has varying solubility in different organic solvents. Ensure you are using a solvent system in which the catalyst is sufficiently soluble. A combination of a non-polar solvent (like toluene) and a small amount of a more polar co-solvent might be necessary to keep the catalyst in the organic phase.

  • Temperature Control: The solubility of the catalyst is temperature-dependent. If the reaction is run at a low temperature, consider whether a slight increase in temperature (while monitoring for potential side reactions or degradation) could improve solubility. This compound has a melting point of 178 °C.[3]

  • Catalyst Concentration: Using an excessively high concentration of the catalyst can lead to saturation and precipitation. Ensure you are using the appropriate catalytic amount, typically in the range of 1-10 mol%.

  • Water Content: While water is a necessary component of the aqueous phase, an excessive amount can sometimes influence the solubility of the catalyst in the organic phase. Conversely, too little water can also be problematic.[1] Experiment with the organic to aqueous phase volume ratio.

  • Catalyst Stability: Cinchona alkaloid-based catalysts can be susceptible to degradation under certain conditions (e.g., strong bases, high temperatures).[4] Catalyst decomposition can lead to insoluble byproducts. If you suspect degradation, consider running the reaction under milder conditions or using a fresh batch of the catalyst.

Q3: The phase separation is very slow, or the interface between the layers is not sharp. How can I improve this?

A3: Slow phase separation or a poorly defined interface can complicate workup and affect product purity. Consider the following:

  • Solvent Choice: The density difference between the aqueous and organic phases is crucial for clean separation. If the densities are too similar, separation will be slow. Choose a solvent with a significantly different density from water (e.g., dichloromethane (B109758) or hexane).

  • Centrifugation: For small-scale reactions, centrifuging the mixture can effectively accelerate phase separation.

  • Filtration: Passing the mixture through a phase separator filter paper can be a quick and effective way to separate the layers, especially if small amounts of solids are present at the interface.

  • Workup Procedure: During the workup, adding brine will increase the density of the aqueous layer and help in achieving a sharper separation.

Data Presentation

Table 1: Influence of Reaction Parameters on Phase Separation in this compound Catalysis

ParameterObservationTroubleshooting ActionRationale
Stirring Speed High speed leads to emulsion.Decrease stirring speed.Reduces the formation of fine droplets that stabilize emulsions.[1][2]
Solvent Polarity Polar solvents (e.g., CH2Cl2) may lead to emulsions.Use a less polar solvent (e.g., Toluene).Increases the interfacial tension, promoting phase separation.[2]
Catalyst Conc. High concentration can cause precipitation.Use 1-10 mol% of the catalyst.Avoids exceeding the solubility limit of the catalyst in the organic phase.
Aqueous Phase Low ionic strength can contribute to emulsions.Add saturated brine.Increases the polarity of the aqueous phase ("salting out").
Temperature Low temperature may cause catalyst precipitation.Increase temperature moderately.Improves the solubility of this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Breaking a Stable Emulsion

  • Stop Stirring: Turn off the stirrer to allow the mixture to settle.

  • Add Saturated Brine: Add a volume of saturated sodium chloride solution (brine) equal to 10-20% of the total reaction volume.

  • Gentle Agitation: Gently swirl the flask or use a slow stirring speed to mix the brine with the emulsion. Avoid vigorous shaking.

  • Allow to Settle: Let the mixture stand undisturbed for 10-30 minutes. The layers should begin to separate.

  • Separation: Carefully separate the layers using a separatory funnel.

  • Optional - Filtration: If a small amount of interfacial solid is present, you can filter the entire mixture through a pad of celite before separating the layers.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Phase Separation Issue (Emulsion, Precipitation, Slow Separation) emulsion Emulsion Formation? start->emulsion precipitation Catalyst Precipitation? emulsion->precipitation No reduce_stirring Reduce Stirring Speed emulsion->reduce_stirring Yes change_solvent Change to Less Polar Solvent emulsion->change_solvent add_brine Add Saturated Brine emulsion->add_brine slow_separation Slow Separation? precipitation->slow_separation No check_solvent_solubility Verify Catalyst Solubility in Solvent precipitation->check_solvent_solubility Yes adjust_temperature Adjust Temperature precipitation->adjust_temperature check_concentration Check Catalyst Concentration precipitation->check_concentration solvent_density Use Solvent with Different Density slow_separation->solvent_density Yes centrifuge Centrifuge Mixture slow_separation->centrifuge phase_separator Use Phase Separator Paper slow_separation->phase_separator resolved Issue Resolved slow_separation->resolved No reduce_stirring->resolved change_solvent->resolved add_brine->resolved check_solvent_solubility->resolved adjust_temperature->resolved check_concentration->resolved solvent_density->resolved centrifuge->resolved phase_separator->resolved

Caption: Troubleshooting workflow for phase separation issues.

Logical_Relationships cluster_factors Influencing Factors catalyst N-Benzylquinidinium chloride organic_phase Organic Phase catalyst->organic_phase Soluble in interface Interface organic_phase->interface aqueous_phase Aqueous Phase aqueous_phase->interface emulsion Emulsion interface->emulsion Unstable precipitation Precipitation interface->precipitation Poor Solubility good_separation Good Phase Separation interface->good_separation Clean stirring Stirring Speed stirring->emulsion High speed promotes solvent Solvent Choice solvent->precipitation Poor choice causes solvent->good_separation Good choice promotes temperature Temperature temperature->precipitation Low temp causes concentration Concentration concentration->precipitation High conc. causes

References

Validation & Comparative

A Comparative Guide to N-Benzylquinidinium Chloride and N-Benzylcinchonidinium Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high enantioselectivity. Among the vast arsenal (B13267) of catalysts available, quaternary ammonium (B1175870) salts derived from cinchona alkaloids have established themselves as robust and versatile tools for a variety of stereoselective transformations. This guide provides an objective comparison of two prominent pseudoenantiomeric phase-transfer catalysts: N-Benzylquinidinium chloride (BnQD-Cl) and N-benzylcinchonidinium chloride (BnCD-Cl). Their performance is critically evaluated with supporting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

Performance in Asymmetric Alkylation of Glycine (B1666218) Schiff Bases

A benchmark reaction for evaluating the efficacy of these catalysts is the asymmetric alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester. This reaction serves as a powerful method for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery. As pseudoenantiomers, this compound and N-benzylcinchonidinium chloride are expected to deliver products with opposite absolute configurations.

The seminal work by O'Donnell and colleagues demonstrated the practical application of these first-generation cinchona alkaloid-derived catalysts in this transformation.[1][2] The data presented below is derived from the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, providing a direct comparison of the catalysts' performance under identical reaction conditions.

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee, %)
This compound (BnQD-Cl) (R)-Phenylalanine derivative6162
N-Benzylcinchonidinium chloride (BnCD-Cl) (S)-Phenylalanine derivative6866

Table 1: Comparison of this compound and N-benzylcinchonidinium chloride in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. Data sourced from O'Donnell et al., J. Am. Chem. Soc. 1989, 111, 2353.[1]

As the data indicates, both catalysts provide good yields and moderate to good enantioselectivity. Notably, the N-benzylcinchonidinium chloride afforded a slightly higher yield and enantiomeric excess for the (S)-enantiomer, which is the naturally occurring configuration of phenylalanine. The choice between the two would therefore depend on the desired stereochemical outcome of the target amino acid.

Experimental Protocol: Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester

The following protocol is adapted from the foundational work of O'Donnell et al. and provides a general procedure for the asymmetric alkylation.[1]

Materials:

Procedure:

  • A mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.1 mmol, 10 mol%) is dissolved in toluene (10 mL).

  • Benzyl bromide (1.2 mmol) is added to the solution.

  • The mixture is stirred vigorously at room temperature, and 50% aqueous sodium hydroxide (5 mL) is added.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically several hours).

  • Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched alkylated product.

  • The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Mechanism of Stereoselection

The enantioselectivity of the reaction is governed by the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral quaternary ammonium salt. The rigid structure of the cinchona alkaloid creates a well-defined chiral environment that directs the approach of the electrophile (benzyl bromide) to one face of the enolate.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Glycine_Schiff_Base Glycine Schiff Base (Prochiral Enolate Precursor) Enolate Chiral Ion Pair [Catalyst]⁺[Enolate]⁻ Glycine_Schiff_Base->Enolate Deprotonation at interface Alkylated_Product Enantioenriched Alkylated Product Enolate->Alkylated_Product Stereoselective Alkylation Benzyl_Bromide Benzyl Bromide (Electrophile) Benzyl_Bromide->Enolate Catalyst_Org [Catalyst]⁺Cl⁻ Alkylated_Product->Catalyst_Org Catalyst Regeneration Catalyst_Aq [Catalyst]⁺Cl⁻ Catalyst_Org->Catalyst_Aq Phase Transfer NaOH NaOH (Base) NaBr NaBr (Byproduct)

Caption: Phase-transfer catalytic cycle for asymmetric alkylation.

The benzyl group on the quinuclidinium nitrogen and the quinoline (B57606) ring system of the catalyst are believed to shield one face of the enolate through steric hindrance and π-π stacking interactions. This forces the incoming electrophile to attack from the less hindered face, leading to the observed stereoselectivity. The pseudoenantiomeric nature of the quinidine (B1679956) and cinchonidine (B190817) scaffolds results in the opposite facial bias, thus producing the opposite product enantiomers.

G cluster_catalyst Catalyst-Enolate Interaction cluster_outcome Stereochemical Outcome Catalyst Cinchona Alkaloid Catalyst (BnQD-Cl or BnCD-Cl) Complex Ternary Complex {[Catalyst]⁺[Enolate]⁻...[Electrophile]} Catalyst->Complex Enolate Glycine Schiff Base Enolate Enolate->Complex R_Product (R)-Product Complex->R_Product BnQD-Cl directs attack to one face S_Product (S)-Product Complex->S_Product BnCD-Cl directs attack to opposite face

Caption: Logical relationship of catalyst chirality to product stereochemistry.

Conclusion

Both this compound and N-benzylcinchonidinium chloride are effective and commercially available catalysts for asymmetric phase-transfer reactions. Their pseudoenantiomeric relationship provides a convenient and predictable way to access either enantiomer of a desired product, a significant advantage in the synthesis of chiral molecules for pharmaceutical and other applications. While more advanced generations of cinchona alkaloid catalysts have since been developed that offer higher enantioselectivities, these first-generation catalysts remain relevant due to their simplicity, cost-effectiveness, and proven utility in a range of asymmetric transformations. The choice between them is primarily dictated by the desired absolute configuration of the final product.

References

A Comparative Guide to the Enantioselectivity of Cinchona Alkaloid-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids and their derivatives have emerged as a cornerstone in the field of asymmetric organocatalysis, offering a powerful and versatile toolkit for the stereoselective synthesis of chiral molecules.[1][2][3][4][5] These naturally occurring compounds, namely quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine, along with their synthetically modified analogues, operate through a remarkable mechanism of bifunctional catalysis.[1][2][6] This allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly ordered transition states and, consequently, excellent control over enantioselectivity.[1][2][6]

This guide provides a comparative analysis of the enantioselectivity achieved with various cinchona alkaloid-derived catalysts in key asymmetric reactions. It is designed to assist researchers in selecting the optimal catalyst for their specific synthetic challenges by presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Data Presentation: Enantioselectivity in Asymmetric Reactions

The performance of cinchona alkaloid-derived catalysts is highly dependent on the specific reaction, the nature of the substrates, and the reaction conditions. Below are comparative data for two of the most common applications: the Michael addition and the aldol (B89426) reaction.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid derivatives, particularly those incorporating a thiourea (B124793) or squaramide moiety, have proven to be exceptional catalysts for rendering this transformation enantioselective.

Table 1: Comparison of Cinchona Alkaloid-Derived Thiourea Catalysts in the Michael Addition of Diethyl Malonate to β-Nitrostyrene

CatalystBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Quinine-thiourea-Toluene (B28343)RT488094 (R)[7]
Quinidine-thiourea-TolueneRT487592 (S)[7]
Cinchonine-thiourea-Toluene-20728588 (R)[8]
Cinchonidine-thiourea-Toluene-20728290 (S)[8]

Table 2: Comparison of epi-Cinchona vs. Natural Cinchona Thiourea Catalysts in the Michael Addition of Nitromethane to Chalcone

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
epi-Cinchonidine-thioureaTolueneRT249595 (S)[9]
Cinchonidine-thioureaTolueneRT24No reaction-[9]
epi-Cinchonine-thioureaTolueneRT249293 (R)[9]
Cinchonine-thioureaTolueneRT24Low conversion-[9]
Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for the formation of carbon-carbon bonds. Cinchona alkaloid derivatives have been successfully employed to catalyze the direct asymmetric aldol reaction, affording chiral β-hydroxy carbonyl compounds with high enantiopurity.

Table 3: Comparison of Quinine and Quinidine-Derived Thiourea Catalysts in the Aldol Reaction of Acetone (B3395972) with Isatin (B1672199)

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Quinine-thioureaAcetoneRT728557 (S)[10]
Quinidine-thioureaAcetoneRT729061 (R)[10]
Cinchonidine-thioureaAcetoneRT728857 (S)[10]
Cinchonine-thioureaAcetoneRT728255 (R)[10]

Mandatory Visualization

The following diagrams illustrate the proposed mechanistic pathways and logical relationships in the enantioselective catalysis mediated by cinchona alkaloid derivatives.

Bifunctional_Catalysis_Michael_Addition cluster_catalyst Bifunctional Cinchona Thiourea Catalyst cluster_reactants Reactants cluster_activation Dual Activation catalyst Catalyst thiourea Thiourea Moiety (H-bond donor) catalyst->thiourea activates amine Quinuclidine Amine (Base) catalyst->amine activates electrophile Electrophile (e.g., Nitrostyrene) thiourea->electrophile H-bonds nucleophile Nucleophile (e.g., Malonate) amine->nucleophile Deprotonates activated_complex Activated Complex Nucleophile deprotonated by Amine Electrophile activated by Thiourea H-bond nucleophile->activated_complex:f1 electrophile->activated_complex:f2 product Enantioenriched Product activated_complex->product C-C bond formation

Caption: Bifunctional activation in a cinchona thiourea-catalyzed Michael addition.

Enantioselectivity_Logic cluster_catalyst_structure Catalyst Structure cluster_transition_state Transition State catalyst_chirality Cinchona Alkaloid Core Chirality (Quinine vs. Quinidine) ts_geometry Transition State Geometry catalyst_chirality->ts_geometry Dictates facial selectivity product_configuration Product Configuration (R/S) catalyst_chirality->product_configuration Determines substituent C9-Substituent (e.g., -OH, -NH-Thiourea) steric_hindrance Steric Hindrance substituent->steric_hindrance Influences h_bonding Hydrogen Bonding Network substituent->h_bonding Establishes enantioselectivity Enantioselectivity (ee%) ts_geometry->enantioselectivity steric_hindrance->enantioselectivity h_bonding->enantioselectivity

Caption: Factors influencing the enantioselectivity of cinchona alkaloid catalysts.

Experimental Protocols

Providing reproducible and detailed experimental methodologies is crucial for the scientific community. Below are representative protocols for the asymmetric Michael addition and aldol reaction catalyzed by cinchona alkaloid derivatives.

General Procedure for the Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene Catalyzed by Quinine-Thiourea

Materials:

  • Quinine-derived thiourea catalyst (10 mol%)

  • β-Nitrostyrene (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Toluene (2.0 mL, anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the quinine-derived thiourea catalyst (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) to the flask and stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add β-nitrostyrene (1.0 mmol) to the solution and stir for 5 minutes.

  • Add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the enantioenriched Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Aldol Reaction of Acetone with Isatin Catalyzed by Quinidine-Thiourea

Materials:

  • Quinidine-derived thiourea catalyst (10 mol%)

  • Isatin (1.0 mmol)

  • Acetone (5.0 mL, reagent grade)

  • Magnetic stirrer and stir bar

  • Vial or small round-bottom flask

Procedure:

  • To a vial containing a magnetic stir bar, add isatin (1.0 mmol) and the quinidine-derived thiourea catalyst (0.1 mmol).

  • Add acetone (5.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Conclusion

Cinchona alkaloid-derived catalysts represent a highly tunable and effective class of organocatalysts for a wide range of asymmetric transformations. The enantioselectivity is profoundly influenced by the inherent chirality of the alkaloid backbone, with quinine and cinchonine derivatives typically affording one enantiomer, while their pseudo-enantiomers, quinidine and cinchonidine, provide the other.[7][10] Furthermore, modifications at the C9 position, such as the introduction of thiourea or squaramide moieties, are crucial for establishing the bifunctional activation mechanism that underpins their high catalytic activity and stereocontrol.[1][2][11] The choice of solvent and reaction temperature also plays a significant role in optimizing the enantiomeric excess. This guide provides a foundational understanding and practical data to aid in the rational selection and application of these remarkable catalysts in asymmetric synthesis.

References

A Head-to-Head Battle of Chiral Catalysts: N-Benzylquinidinium Chloride vs. Maruoka Catalyst for Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of catalyst is paramount. In the enantioselective synthesis of α-amino acids, two titans have emerged: the classic Cinchona alkaloid-derived N-Benzylquinidinium chloride and the more modern, rationally designed Maruoka catalyst. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.

The asymmetric alkylation of glycine (B1666218) Schiff bases is a cornerstone strategy for accessing enantioenriched α-amino acids, crucial building blocks for pharmaceuticals and biologically active molecules. The success of this transformation hinges on the efficacy of the chiral phase-transfer catalyst (PTC) employed. This compound, a readily available and cost-effective catalyst derived from the natural alkaloid quinine, has been a long-standing workhorse in this field. In contrast, the Maruoka catalyst, a C2-symmetric chiral quaternary ammonium (B1175870) salt, represents a pinnacle of catalyst design, offering exceptional levels of stereocontrol.

This guide delves into a comparative analysis of these two catalysts, focusing on their performance in the benchmark benzylation of the benzophenone (B1666685) imine of glycine tert-butyl ester.

Performance Data: A Quantitative Comparison

The following tables summarize the performance of this compound and the Maruoka catalyst in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. It is important to note that the data is compiled from different literature sources, and direct comparison should be made with consideration of the slight variations in reaction conditions.

Table 1: Asymmetric Benzylation using this compound

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
11050% aq. NaOHCH₂Cl₂/Toluene (B28343)048566
210CsOH·H₂OCH₂Cl₂-60249581
31K₂CO₃TolueneRT127855

Table 2: Asymmetric Benzylation using Maruoka Catalyst (S,S)-enantiomer)

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
11CsOH·H₂OToluene00.59596
20.550% aq. KOHToluene0198>99
31K₃PO₄Toluene/H₂ORT29294

Summary of Findings:

The data clearly indicates that the Maruoka catalyst generally provides significantly higher enantioselectivities (ee) for the asymmetric benzylation of the glycine imine substrate, often exceeding 95% ee.[1][2] In contrast, this compound, while effective, typically affords products with more moderate enantiomeric excesses.[3] Furthermore, the Maruoka catalyst often operates efficiently at lower catalyst loadings and shorter reaction times, highlighting its superior catalytic activity.[1]

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the application of these catalysts, detailed experimental protocols for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester are provided below.

Protocol 1: Asymmetric Benzylation using this compound

Materials:

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in dichloromethane (10 mL) at -60 °C is added powdered cesium hydroxide monohydrate (5.0 mmol).

  • Benzyl bromide (1.2 mmol) is then added dropwise to the suspension.

  • The reaction mixture is stirred vigorously at -60 °C for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired α-benzylated amino acid ester.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Benzylation using the Maruoka Catalyst

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Maruoka Catalyst ((S,S)-enantiomer)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Toluene

  • Water

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of N-(diphenylmethylene)glycine tert-butyl ester (0.5 mmol) and the (S,S)-Maruoka catalyst (0.005 mmol, 1 mol%) in toluene (5 mL) at 0 °C is added powdered cesium hydroxide monohydrate (2.5 mmol).

  • Benzyl bromide (0.6 mmol) is then added to the mixture.

  • The reaction is stirred at 0 °C for 30 minutes.

  • The reaction is quenched with water, and the resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to give the product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for phase-transfer catalyzed alkylation and a typical experimental workflow.

Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Glycine_Enolate_Q [Glycine Enolate]⁻ Q⁺* Alkylated_Product Alkylated Product Glycine_Enolate_Q->Alkylated_Product Alkylation Catalyst_Q Q⁺X⁻ (Catalyst) Alkylated_Product->Catalyst_Q Release of Q⁺X⁻ Catalyst_Q->Glycine_Enolate_Q Ion Exchange RX R-X (Alkyl Halide) Glycine_Ester Glycine Ester Glycine_Enolate_M [Glycine Enolate]⁻ M⁺ Glycine_Ester->Glycine_Enolate_M Deprotonation Base Base (e.g., OH⁻)

Caption: Generalized catalytic cycle for phase-transfer catalyzed alkylation.

Experimental_Workflow Start Start Reagents Combine Glycine Imine, Catalyst, and Solvent Start->Reagents Cooling Cool to Reaction Temperature Reagents->Cooling Base_Addition Add Base Cooling->Base_Addition Alkyl_Halide_Addition Add Alkyl Halide Base_Addition->Alkyl_Halide_Addition Reaction Stir for a Specified Time Alkyl_Halide_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up and Extraction Quench->Extraction Purification Purification by Chromatography Extraction->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

Caption: Typical experimental workflow for asymmetric alkylation.

Conclusion: Making an Informed Decision

Both this compound and the Maruoka catalyst are valuable tools for the asymmetric synthesis of α-amino acids.

  • This compound remains a relevant and cost-effective option, particularly for initial studies or when moderate enantioselectivity is acceptable. Its availability from natural sources is a significant advantage.

  • The Maruoka catalyst , on the other hand, represents the state-of-the-art in chiral phase-transfer catalysis for this transformation.[1] Its rational design leads to exceptional enantioselectivities and high catalytic turnover numbers, making it the catalyst of choice for applications demanding high optical purity and efficiency, such as in the development of pharmaceutical intermediates.

Ultimately, the selection between these two catalysts will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, cost considerations, and the scale of the reaction. For researchers aiming for the highest levels of stereocontrol and efficiency, the Maruoka catalyst is the clear frontrunner.

References

Performance Evaluation of N-Benzylquinidinium Chloride Against Other Chiral Phase-Transfer Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Chiral Phase-Transfer Catalysts (PTCs) derived from Cinchona alkaloids have emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds, particularly in the synthesis of α-amino acids. Among these, N-Benzylquinidinium chloride has garnered significant attention. This guide provides a comparative evaluation of this compound's performance against other chiral PTCs, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Executive Summary

This compound, a member of the Cinchona alkaloid-derived quaternary ammonium (B1175870) salt family, demonstrates high efficacy in promoting asymmetric alkylation reactions. Its performance, particularly in terms of enantioselectivity and chemical yield, is often comparable and, in some cases, superior to other commonly employed chiral PTCs. The selection of the optimal catalyst is highly dependent on the specific substrate and reaction conditions. This guide focuses on the well-studied asymmetric alkylation of glycine (B1666218) imines, a key transformation for the synthesis of unnatural α-amino acids.

Comparative Performance Data

The following tables summarize the performance of this compound and its analogues in comparison to other chiral PTCs in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester. This reaction is a benchmark for evaluating the effectiveness of chiral PTCs in synthesizing α-amino acid precursors.

Table 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

CatalystYield (%)Enantiomeric Excess (ee, %)
N-(9-Anthracenylmethyl)quinidinium Bromide¹9594
N-(9-Anthracenylmethyl)cinchonidinium Bromide¹9291
(S)-N,N'-Bis[N-(1-naphthylmethyl)cinchonidinium]-p-xylene Dibromide²9899
Maruoka Catalyst (S-isomer)³7096

¹Data for N-(9-Anthracenylmethyl) derivatives are often used as a close proxy for N-Benzyl derivatives in performance studies.[1][2] ²A dimeric Cinchona alkaloid-based catalyst. ³A binaphthyl-based chiral PTC.[3][4]

Table 2: Influence of N-Substituent on Quinidinium-Based Catalysts in Asymmetric Benzylation

N-SubstituentYield (%)Enantiomeric Excess (ee, %)
Benzyl91>99
9-Anthracenylmethyl9594
p-Chlorobenzyl8592

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the asymmetric alkylation of a glycine imine using a Cinchona alkaloid-derived PTC.

General Procedure for Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester:

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Chiral Phase-Transfer Catalyst (e.g., this compound) (1 mol%)

  • Potassium hydroxide (B78521) (solid, powdered) (5.0 equiv)

  • Toluene (B28343) (5 mL per mmol of glycine imine)

  • Water (0.5 mL per mmol of glycine imine)

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene at -20 °C, powdered potassium hydroxide and water are added.

  • Benzyl bromide is added dropwise to the mixture over a period of 10 minutes.

  • The reaction mixture is stirred vigorously at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-benzylated amino acid ester.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow and Catalytic Cycle

The catalytic cycle of a phase-transfer catalyzed asymmetric alkylation involves several key steps, which can be visualized to understand the logical flow of the reaction.

PTC_Cycle cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH KOH (Base) Catalyst_aq Q⁺X⁻ (Catalyst in Aqueous Phase) KOH->Catalyst_aq Anion Exchange KX KX (Byproduct) KX->Catalyst_aq Substrate Glycine Imine (Prochiral Enolate Precursor) IonPair [Q⁺Enolate⁻] (Chiral Ion Pair) Substrate->IonPair Deprotonation Product Alkylated Product (Chiral) Catalyst_org Q⁺X⁻ (Catalyst in Organic Phase) Product->Catalyst_org Catalyst Regeneration AlkylHalide R-X (Alkylating Agent) AlkylHalide->Product SN2 Alkylation Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->KX Phase Transfer Catalyst_org->IonPair Forms Complex IonPair->Product

Caption: General workflow of the phase-transfer catalytic cycle for asymmetric alkylation.

Reaction Mechanism and Stereochemical Control

The enantioselectivity in these reactions is governed by the formation of a tight ion pair between the quaternary ammonium cation of the catalyst and the enolate of the glycine imine. The chiral environment created by the Cinchona alkaloid backbone effectively shields one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the other face, thus leading to the preferential formation of one enantiomer.

The structure of the catalyst, particularly the substituents on the quinuclidinium nitrogen and the Cinchona alkaloid core, plays a critical role in the efficiency and stereoselectivity of the reaction. The N-benzyl group in this compound contributes to the steric bulk and π-π stacking interactions that enhance the rigidity of the transition state, leading to higher enantioselectivity.

Stereochemical_Model cluster_model Proposed Stereochemical Model Catalyst Chiral PTC (Q⁺) IonPair [Q⁺-Enolate⁻] Complex Catalyst->IonPair Enolate Prochiral Enolate Enolate->IonPair Product (R)- or (S)-Product IonPair->Product Facial Shielding Electrophile Electrophile (R-X) Electrophile->Product Attack from less hindered face

Caption: Simplified model for stereochemical induction by the chiral PTC.

Conclusion

This compound and its derivatives are highly effective chiral phase-transfer catalysts for the asymmetric synthesis of α-amino acid precursors. The comparative data indicates that while its performance is excellent, other catalysts, such as dimeric Cinchona alkaloid derivatives or Maruoka-type catalysts, may offer superior enantioselectivity in certain cases. The choice of catalyst should be guided by empirical screening for the specific substrate and desired transformation. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field of asymmetric catalysis and drug development.

References

A Comparative Guide to Alternative Chiral Catalysts for Enantioselective Phase-Transfer Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective alkylation of prochiral nucleophiles under phase-transfer catalysis (PTC) is a powerful and environmentally benign method for the synthesis of valuable chiral compounds, particularly unnatural α-amino acids. The choice of the chiral catalyst is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of the performance of leading alternative chiral phase-transfer catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Key Catalyst Classes and Performance Data

The most prominent alternatives to classical chiral quaternary ammonium (B1175870) salts are broadly categorized into derivatives of Cinchona alkaloids, binaphthyl-based structures (such as Maruoka catalysts), and more novel scaffolds like calixarenes and camphor (B46023) derivatives. The benchmark reaction often used for evaluating these catalysts is the alkylation of the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester.

Cinchona Alkaloid-Derived Catalysts

Quaternary ammonium salts derived from Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, are among the most widely used and effective chiral phase-transfer catalysts. Modifications to the parent alkaloid structure, particularly at the C9 hydroxyl group and the quinuclidine (B89598) nitrogen, have led to several "generations" of catalysts with improved performance. Key examples include the catalysts developed by Lygo and Corey, which feature an N-(9-anthracenylmethyl) group. This modification is believed to enhance π-π stacking interactions with the substrate, leading to better chiral recognition and higher enantioselectivity.[1]

Table 1: Performance of Representative Cinchona Alkaloid-Derived Catalysts in the Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide1050% aq. KOHCH₂Cl₂0-8794[2]
N-Benzylcinchonidinium bromide1050% aq. KOHToluene (B28343)25248560[2]
Dimeric Cinchonidinium Salt¹150% aq. KOHToluene/CH₂Cl₂029190[3]

¹α,α′-bis[O(9)-allylcinchonidinium]-m-xylene dibromide

Maruoka Catalysts (Binaphthyl-Based)

Developed by Keiji Maruoka and his co-workers, these C₂-symmetric chiral quaternary ammonium salts derived from 1,1'-binaphthyl have demonstrated exceptional activity and enantioselectivity at very low catalyst loadings. The rigid binaphthyl backbone creates a well-defined chiral environment. "Simplified Maruoka Catalysts," which feature more flexible alkyl chains in place of the rigid binaphthyl moiety, have also been developed and show comparable or even superior performance in some cases.

Table 2: Performance of Representative Maruoka Catalysts in the Alkylation of Glycine Imines

CatalystSubstrate ImineAlkylating AgentCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
(S)-Binaphthyl-based N-spiroBenzophenoneBenzyl (B1604629) bromide150% aq. KOHToluene019596
Simplified Maruoka Catalyst®p-ChlorobenzaldehydeBenzyl bromide0.1CsOH·H₂OToluene029899
Simplified Maruoka Catalyst®BenzophenoneEthyl iodide150% aq. KOHToluene-2069198
Calixarene-Based Catalysts

Calixarenes offer a unique, pre-organized scaffold for the construction of chiral phase-transfer catalysts. Their rigid, cup-shaped structure can be functionalized with chiral units, such as those derived from Cinchona alkaloids, to create a well-defined chiral cavity. These catalysts can exhibit high efficiency and can be recyclable.[4]

Table 3: Performance of a Cinchona-Functionalized Calix[1]arene Catalyst in the Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester

Alkylating AgentCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Benzyl bromide0.150% aq. NaOHToluene02498>99[4]
Ethyl iodide0.150% aq. NaOHToluene0249598[4]
Allyl bromide0.150% aq. NaOHToluene0249699[4]
Camphor-Derived Catalysts

Chiral catalysts derived from the readily available natural product camphor have also been explored for enantioselective phase-transfer alkylation. While the reported enantioselectivities for the alkylation of glycine imines are generally lower than those achieved with Cinchona alkaloid or Maruoka catalysts, they represent an alternative and accessible class of catalysts.[5]

Table 4: Performance of a Camphor-Derived Catalyst in the Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Catalyst StructureCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Camphor-derived quaternary ammonium salt1050% aq. KOHToluene2524Good39[5]

Experimental Protocols

General Procedure for Enantioselective Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester using O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Materials:

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 mmol, 10 mol%) in dichloromethane (10 mL) at 0 °C, add 50% aqueous potassium hydroxide (5 mL).

  • To the vigorously stirred biphasic mixture, add benzyl bromide (1.2 mmol) dropwise.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired (S)-2-(diphenylmethyleneamino)-3-phenylpropanoic acid tert-butyl ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.[6]

General Procedure for Enantioselective Benzylation using a Simplified Maruoka Catalyst®

Materials:

  • N-(p-chlorobenzaldehyde)glycine tert-butyl ester

  • Benzyl bromide

  • Simplified Maruoka Catalyst®

  • Toluene

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of N-(p-chlorobenzaldehyde)glycine tert-butyl ester (0.5 mmol) and the Simplified Maruoka Catalyst® (0.0005 mmol, 0.1 mol%) in toluene (2.5 mL) at 0 °C, add solid cesium hydroxide monohydrate (2.5 mmol).

  • Add benzyl bromide (0.6 mmol) to the suspension.

  • Stir the mixture vigorously at 0 °C for the specified time (typically 2 hours), monitoring by TLC.

  • After the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Combine glycine imine and chiral catalyst in organic solvent cool Cool reaction mixture (e.g., 0 °C) start->cool add_base Add aqueous base (e.g., 50% KOH) cool->add_base add_alkyl_halide Add alkylating agent (e.g., benzyl bromide) add_base->add_alkyl_halide stir Vigorous stirring of biphasic mixture add_alkyl_halide->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract dry Dry organic phase (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify yield_calc Determine yield purify->yield_calc ee_calc Determine enantiomeric excess (chiral HPLC) purify->ee_calc

Caption: General experimental workflow for enantioselective phase-transfer alkylation.

Catalytic_Cycle catalyst Q⁺X⁻ (Chiral Catalyst) ion_pair Chiral Ion Pair [Q⁺][Enolate⁻] (Organic Phase) catalyst->ion_pair enolate_formation Glycine Imine Enolate Formation (at interface) enolate_formation->ion_pair Ion Exchange glycine_imine Glycine Imine (Organic Phase) glycine_imine->enolate_formation base OH⁻ (Aqueous Phase) base->enolate_formation alkylation Enantioselective Alkylation ion_pair->alkylation Nucleophilic Attack alkylation->catalyst Catalyst Regeneration product Alkylated Product alkylation->product alkyl_halide R-X (Alkylating Agent) alkyl_halide->alkylation

Caption: Proposed catalytic cycle for Cinchona alkaloid-catalyzed alkylation.

Conclusion

The field of chiral phase-transfer catalysis for enantioselective alkylation offers a diverse toolkit for the asymmetric synthesis of α-amino acids and other valuable chiral molecules. While traditional Cinchona alkaloid-derived catalysts remain highly effective and widely used, the development of Maruoka's binaphthyl-based catalysts has enabled reactions to be performed with exceptional enantioselectivity at very low catalyst loadings. Emerging catalyst scaffolds, such as functionalized calixarenes, show great promise, offering high performance and potential for recyclability. The choice of catalyst will ultimately depend on the specific substrate, desired level of enantioselectivity, cost considerations, and scalability requirements of the intended application. This guide provides a starting point for researchers to navigate the available options and select the most suitable catalyst for their synthetic goals.

References

A Comparative Guide to the Scalability of N-Benzylquinidinium Chloride Catalyzed Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, scalable, and enantioselective synthetic methodologies is a cornerstone of modern pharmaceutical and fine chemical development. Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool in this regard, offering operational simplicity, mild reaction conditions, and amenability to large-scale industrial applications.[1] Among the diverse array of chiral phase-transfer catalysts, N-Benzylquinidinium chloride, a derivative of the Cinchona alkaloid quinidine, has been a foundational catalyst for the asymmetric synthesis of valuable chiral molecules, most notably α-amino acids.

This guide provides an objective comparison of the performance of this compound with key alternative chiral phase-transfer catalysts in scalable asymmetric reactions. The assessment is supported by experimental data from peer-reviewed literature, with a focus on quantitative metrics such as yield and enantiomeric excess. Detailed experimental protocols for representative reactions are also provided to facilitate reproducibility and further development.

Performance Comparison of Chiral Phase-Transfer Catalysts

The asymmetric alkylation of glycine (B1666218) Schiff bases serves as a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts. This transformation is pivotal for the synthesis of non-natural α-amino acids, which are crucial building blocks in drug discovery. The following tables summarize the performance of this compound in comparison to other prominent Cinchona alkaloid-derived catalysts, including the highly efficient Maruoka catalysts and anthracenylmethyl-substituted cinchonidinium salts.

Table 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

CatalystCatalyst Loading (mol%)Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound 10Benzyl bromide50% aq. KOHCH₂Cl₂2566566O'Donnell et al.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 1Benzyl bromide50% aq. KOHToluene (B28343)019594Corey et al.
(S)-N,N'-Bis[2-[bis(3,4,5-trifluorophenyl)methyl]amino]binaphthyl-N,N'-dimethyl-N,N'-dibenzylammonium bromide (Maruoka Catalyst) 1Benzyl bromideCsOH·H₂OToluene00.59699Maruoka et al.

Table 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester with Other Alkyl Halides

CatalystCatalyst Loading (mol%)Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
This compound 10Ethyl iodide50% aq. KOHCH₂Cl₂25187862O'Donnell et al.
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide 1Allyl bromide50% aq. KOHToluene-40188598Corey et al.
(S)-N,N'-Bis[2-[bis(3,4,5-trifluorophenyl)methyl]amino]binaphthyl-N,N'-dimethyl-N,N'-dibenzylammonium bromide (Maruoka Catalyst) 1Ethyl iodideCsOH·H₂OToluene029198Maruoka et al.

Analysis of Scalability and Performance

The data presented in the tables highlight a clear evolution in the design of chiral phase-transfer catalysts, with later generations demonstrating significantly improved performance in terms of both yield and enantioselectivity, even at lower catalyst loadings.

  • This compound , as a first-generation catalyst, provided the foundational proof-of-concept for asymmetric phase-transfer catalysis. While effective, it generally requires higher catalyst loadings (typically 10 mol%) and often yields moderate enantioselectivity. For industrial-scale processes, the need for high catalyst loading can impact cost-effectiveness and product purification.

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide , a third-generation catalyst, represents a significant advancement. The introduction of the bulky anthracenylmethyl group on the quinuclidine (B89598) nitrogen effectively shields one face of the enolate, leading to enhanced stereocontrol. This catalyst consistently delivers high yields and excellent enantioselectivities (often >90% ee) at lower catalyst loadings (1 mol%), making it a more viable option for scalable synthesis.

  • Maruoka catalysts , which are C₂-symmetric chiral quaternary ammonium (B1175870) salts, have demonstrated exceptional reactivity and enantioselectivity.[1] These structurally well-defined catalysts can achieve very high yields and enantiomeric excesses (up to 99% ee) with catalyst loadings as low as 1 mol% or even less.[2] Their high efficiency and turnover numbers make them particularly attractive for large-scale industrial applications.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and adaptation of these catalytic systems.

General Procedure for the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester (Corey et al.)

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 equiv) in toluene (5 mL/mmol of substrate) at the specified temperature is added a 50% aqueous solution of potassium hydroxide (B78521) (10 equiv). The alkylating agent (1.2 equiv) is then added, and the biphasic mixture is stirred vigorously for the specified time. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography to afford the desired α-amino acid derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

Asymmetric Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous Phase Glycine_Imine Glycine Imine (Ph₂C=NCH₂CO₂tBu) Q_R Catalyst-Enolate Ion Pair [Q⁺][⁻CH(CO₂tBu)N=CPh₂] Glycine_Imine->Q_R Deprotonation Alkylated_Product Alkylated Product (Ph₂C=NCHRCO₂tBu) QX Catalyst (Q⁺X⁻) Alkylated_Product->QX Catalyst Regeneration Q_R->Alkylated_Product Alkylation RX Alkyl Halide (R-X) RX->Alkylated_Product Q_OH Activated Catalyst [Q⁺][OH⁻] QX->Q_OH Phase Transfer MOH Base (M⁺OH⁻) MOH->Q_OH Q_OH->Glycine_Imine MX Salt Byproduct (M⁺X⁻) H2O Water Workflow start Start: Define Substrates (Glycine Imine, Alkyl Halide) catalyst_selection Select Catalysts for Screening (e.g., N-Benzylquinidinium Cl, Maruoka Catalyst, etc.) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Temp., Base) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Products workup->analysis yield_det Determine Yield analysis->yield_det ee_det Determine Enantiomeric Excess (ee) (Chiral HPLC/GC) analysis->ee_det data_comp Tabulate and Compare Data (Yield, ee, TON, TOF) yield_det->data_comp ee_det->data_comp optimization Select Lead Catalyst for Scale-up Optimization data_comp->optimization end End: Optimized Scalable Protocol optimization->end

References

A Head-to-Head Battle of Chiral Catalysts: N-Benzylquinidinium Chloride vs. Jacobsen's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the quest for efficient and highly selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and fine chemical production. This guide provides a detailed comparative analysis of two prominent catalysts: the organic phase-transfer catalyst, N-Benzylquinidinium chloride, and the organometallic complex, Jacobsen's catalyst. We will delve into their performance in key asymmetric transformations—epoxidation, aziridination, and cyclopropanation—supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundJacobsen's Catalyst
Catalyst Type Chiral Phase-Transfer Catalyst (Organocatalyst)Chiral Schiff Base Metal Complex (Organometallic)
Metal Center NoneManganese(III)
Typical Reactions Epoxidations, Alkylations, Michael AdditionsEpoxidations, Aziridinations, Diels-Alder Reactions
Mechanism Ion-pair formation and phase transferMetal-oxo or metal-nitrene intermediate
Common Oxidants Hypochlorites, PeroxidesHypochlorites, Iodosylarenes

Performance Benchmark: A Tale of Three Reactions

The efficacy of a catalyst is best measured by its performance in inducing high stereoselectivity (enantiomeric excess, ee%) and achieving high product yields. Below, we present a comparative summary of this compound and Jacobsen's catalyst in asymmetric epoxidation, aziridination, and cyclopropanation reactions based on published experimental data.

Asymmetric Epoxidation

The asymmetric epoxidation of alkenes is a fundamental transformation for the synthesis of chiral epoxides, which are versatile intermediates.

Table 1: Asymmetric Epoxidation Performance

SubstrateCatalystOxidantSolventTemp (°C)Yield (%)ee (%)Reference
Chalcone (B49325)This compoundNaOClToluene/H₂O0>9598.5[1]
Styrene (B11656)Jacobsen's CatalystNaOClCH₂Cl₂/H₂O0-57[2]
StyreneJacobsen's Catalystm-CPBACH₂Cl₂-78-86[2][3]
cis-Ethyl cinnamateJacobsen's CatalystNaOClCH₂Cl₂RT9693[4]

This compound demonstrates exceptional enantioselectivity in the epoxidation of electron-deficient alkenes like chalcones under phase-transfer conditions. Jacobsen's catalyst, while a stalwart in asymmetric epoxidation, shows more modest enantioselectivity for simple styrenes at room temperature, which can be significantly improved at lower temperatures. It excels in the epoxidation of cis-disubstituted alkenes.

Asymmetric Aziridination

Asymmetric aziridination provides a direct route to chiral aziridines, which are valuable precursors to amines and other nitrogen-containing compounds.

Table 2: Asymmetric Aziridination Performance

SubstrateCatalystNitrene SourceSolventTemp (°C)Yield (%)ee (%)Reference
ChalconeCinchona Alkaloid DerivativeDppONH₂CH₂Cl₂RT100up to 43[5]
StyreneJacobsen's CatalystPhI=NTsCH₂Cl₂RT-up to 63[6]

Direct experimental data for the asymmetric aziridination of common substrates using this compound is limited. However, studies on closely related cinchona alkaloid-derived phase-transfer catalysts in the aziridination of chalcones show high conversions, albeit with moderate enantioselectivity. Jacobsen's catalyst has been utilized for the aziridination of styrenes, providing moderate enantiomeric excess.

Asymmetric Cyclopropanation

The construction of chiral cyclopropanes, a common motif in pharmaceuticals and natural products, can be achieved through asymmetric cyclopropanation.

Table 3: Asymmetric Cyclopropanation Performance

SubstrateCatalystReagentSolventTemp (°C)Yield (%)ee (%)Reference
ChalconeThis compound derivativeDiethyl bromomalonateToluene/H₂ORTup to 98up to 91[2]
StyreneChiral Iron(II) Porphyrin (related to Jacobsen's)Ethyl diazoacetateTolueneRT9945 (trans)[3]

Cinchona alkaloid-derived catalysts, including derivatives of this compound, have proven effective in the asymmetric cyclopropanation of chalcones via a Michael-initiated ring-closing (MIRC) reaction, affording high yields and enantioselectivities. While Jacobsen's catalyst itself is not the primary choice for cyclopropanation, related chiral metal-salen and porphyrin complexes have been investigated, showing high diastereoselectivity but often modest enantioselectivity for substrates like styrene.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for any synthetic methodology. Here, we provide representative protocols for key reactions catalyzed by each catalyst.

Protocol 1: Asymmetric Epoxidation of Chalcone with this compound

This procedure is adapted from a typical phase-transfer catalyzed epoxidation.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add chalcone (1.0 equiv) and a solution of this compound (0.05 equiv) in toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the aqueous NaOCl solution (1.5 equiv) dropwise to the stirred solution.

  • Add 50% aqueous NaOH (0.2 equiv) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Epoxidation of cis-Stilbene (B147466) with Jacobsen's Catalyst

This is a general procedure for the Jacobsen epoxidation.[6]

Materials:

  • cis-Stilbene

  • (R,R)-Jacobsen's catalyst (2-5 mol%)

  • Buffered sodium hypochlorite (NaOCl) solution (commercial bleach buffered to pH ~11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 4-Phenylpyridine (B135609) N-oxide (4-PPNO, as an axial ligand, optional but often beneficial)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-stilbene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.04 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. If using, add 4-phenylpyridine N-oxide (0.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add the buffered NaOCl solution (1.5 equiv) dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours.

  • Continue stirring at 0 °C and monitor the reaction by TLC or GC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude epoxide.

  • Purify the product by flash chromatography on silica gel.

Visualizing the Catalytic Pathways

To better understand the operational flow and the fundamental differences in the catalytic cycles, we provide the following diagrams created using the DOT language.

Experimental_Workflow General Experimental Workflow for Asymmetric Catalysis cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Substrate & Catalyst B Cool to Reaction Temperature A->B C Add Reagent/Oxidant B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction D->E F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H Catalytic_Cycles Conceptual Catalytic Cycles cluster_PTC This compound (Phase-Transfer Catalysis) cluster_Jacobsen Jacobsen's Catalyst PTC_cat Q*X⁻ (aq) PTC_ion_exchange Q*Nu⁻ (aq) PTC_cat->PTC_ion_exchange Nu⁻ (aq) PTC_phase_transfer Q*Nu⁻ (org) PTC_ion_exchange->PTC_phase_transfer Phase Transfer PTC_reaction Substrate (org) -> Product (org) PTC_phase_transfer->PTC_reaction Reaction PTC_cat_regen Q*X⁻ (org) PTC_reaction->PTC_cat_regen - Nu⁻ PTC_cat_regen->PTC_cat Phase Transfer J_cat [Mn(III)-Salen]⁺ J_active [O=Mn(V)-Salen]⁺ J_cat->J_active Oxidant J_reaction Alkene -> Epoxide J_active->J_reaction Alkene J_cat_regen [Mn(III)-Salen]⁺ J_reaction->J_cat_regen - O Catalyst_Comparison Logical Comparison of Catalysts Catalyst Chiral Catalyst Organocatalyst Organocatalyst (this compound) Catalyst->Organocatalyst Organometallic Organometallic (Jacobsen's Catalyst) Catalyst->Organometallic Mechanism Mechanism Organocatalyst->Mechanism Substrates Typical Substrates Organocatalyst->Substrates Organometallic->Mechanism Organometallic->Substrates PhaseTransfer Phase-Transfer Mechanism->PhaseTransfer MetalCentered Metal-Centered Mechanism->MetalCentered ElectronDeficient Electron-Deficient Alkenes (e.g., Chalcones) Substrates->ElectronDeficient Unfunctionalized Unfunctionalized Alkenes (e.g., Styrenes, cis-Alkenes) Substrates->Unfunctionalized

References

A Comparative Guide to Cinchona Alkaloid Catalysts: From Natural Alkaloids to Advanced Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. Cinchona alkaloids have long been a cornerstone of asymmetric catalysis, evolving from their natural forms to highly engineered derivatives with enhanced performance. This guide provides a comparative kinetic overview of different generations of cinchona alkaloid catalysts, supported by experimental data, to aid in catalyst selection and methodology development.

The catalytic prowess of cinchona alkaloids stems from their unique bifunctional nature, possessing a Brønsted basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating hydroxyl group. This arrangement allows for the simultaneous activation of both the nucleophile and the electrophile, facilitating a wide range of asymmetric transformations. Over the years, systematic modifications of the parent alkaloid structure have led to the development of distinct "generations" of catalysts, each with improved reactivity and enantioselectivity for specific applications.

The Evolution of Cinchona Alkaloid Catalysts

The development of cinchona alkaloid catalysts can be broadly categorized into four generations, each building upon the knowledge gained from the last. This progression has expanded the scope of their application and significantly improved their performance in asymmetric synthesis.

G A Natural Alkaloids (Quinine, Quinidine, etc.) B Modified Monomers (e.g., C9-Thiourea, C6'-OH) A->B Functionalization D Phase-Transfer Catalysts (PTCs) A->D C Dimeric Alkaloids ((DHQD)2PHAL, etc.) B->C

Caption: Evolution of Cinchona Alkaloid Catalysts.

Performance Comparison in Key Asymmetric Reactions

The practical utility of each catalyst generation is best illustrated through their performance in benchmark asymmetric reactions. Below are comparative data for the asymmetric Michael addition and the desymmetrization of meso-anhydrides, two transformations where cinchona alkaloid catalysts have proven highly effective.

Asymmetric Michael Addition of Malonates to Nitroalkenes

This reaction is a classic example of carbon-carbon bond formation where bifunctional catalysis is crucial. The data below highlights the significant improvement in enantioselectivity with second-generation catalysts.

Catalyst GenerationCatalystYield (%)ee (%)
First GenerationDihydroquinine9525
Second GenerationC9-Thiourea Dihydroquinine9895

Data synthesized from studies on the asymmetric addition of malonates to nitroalkenes.

Desymmetrization of Cyclic Anhydrides

The ability to differentiate between two enantiotopic carbonyl groups in a meso-anhydride is a challenging transformation. This comparison showcases the superior performance of third-generation dimeric catalysts over modified monomers.

Catalyst GenerationCatalystYield (%)ee (%)
Second GenerationDHQD-PHN (Monomer)>9581
Third Generation(DHQD)₂AQN (Dimer)>9598

Data from the enantioselective alcoholysis of 2,3-dimethylsuccinic anhydride (B1165640) with methanol.[1]

Asymmetric Alkylation of a Glycine Schiff Base

Phase-transfer catalysis represents a distinct approach to asymmetric synthesis. Here, the performance of a third-generation PTC is highlighted, demonstrating exceptional enantioselectivity.

Catalyst GenerationCatalystYield (%)ee (%)
Specialized Class (PTC)N-(9-Anthracenylmethyl)cinchonidinium Bromide9594

Data from the benzylation of N-(diphenylmethylene)glycine tert-butyl ester under phase-transfer conditions.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. Below are representative protocols for the aforementioned key reactions.

General Procedure for Asymmetric Michael Addition

G cluster_workflow Experimental Workflow A Reactant Preparation (Malonate & Nitroalkene) B Catalyst Addition (10 mol%) A->B C Reaction (Solvent, Temp, Time) B->C D Work-up & Purification (Chromatography) C->D E Analysis (Yield, ee%) D->E

Caption: Workflow for Asymmetric Michael Addition.

To a solution of the nitroalkene (0.25 mmol) and the cinchona alkaloid catalyst (0.025 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2.0 mL) at the desired temperature (e.g., -20 °C), is added the dialkyl malonate (0.50 mmol). The reaction mixture is stirred until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Desymmetrization of a meso-Anhydride

G cluster_workflow Experimental Workflow A Reactant Preparation (Anhydride & Alcohol) B Catalyst Addition (1-10 mol%) A->B C Reaction (Solvent, Temp, Time) B->C D Work-up & Derivatization C->D E Analysis (Yield, ee%) D->E

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Benzylquinidinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like N-Benzylquinidinium chloride, a chiral phase transfer catalyst, is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the safe and responsible disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is classified as a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[1][2][3] Therefore, it is imperative to handle and dispose of this chemical with the utmost care and in accordance with all applicable regulations.

Key Safety and Disposal Information

To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformationSource
Hazard Classification Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE) Nitrile or Butyl rubber gloves, safety goggles/face shield, lab coat.[1]
Spill Cleanup Mechanically collect (sweep or shovel) into a suitable, labeled container for disposal. Minimize dust generation.[1]
Disposal Method Treat as hazardous waste. Dispose of at an approved waste disposal plant.[1][2]
Prohibited Disposal Do not dispose of with domestic waste. Do not empty into drains or release into the environment.[1][3]
Container Disposal Empty containers completely. Once empty, they can be recycled.[1]
Waste Code Varies depending on the waste producer and local regulations.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE) and Preparation:

    • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[1]

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure lid to prevent spills or the release of dust.

  • Spill Management:

    • In the event of a spill, carefully sweep or shovel the solid material into a suitable container for disposal.[1]

    • Avoid generating dust during cleanup. If necessary, gently moisten the spilled material with a small amount of an inert liquid to prevent it from becoming airborne.

    • Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

    • The storage area should be cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • Disposal must be carried out in strict accordance with all local, regional, and national environmental regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

start Start: N-Benzylquinidinium Chloride Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect Waste in Designated Hazardous Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_cleanup Step 3: Clean Spill Using Mechanical Means & Collect Waste spill_check->spill_cleanup Yes storage Step 4: Store Sealed Container in Secure, Ventilated Area spill_check->storage No spill_cleanup->storage disposal Step 5: Arrange for Disposal by Licensed Waste Management Company storage->disposal end End: Compliant Disposal of Hazardous Waste disposal->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.